Product packaging for 2-Chloro-4-methylbenzotrifluoride(Cat. No.:CAS No. 74483-46-8)

2-Chloro-4-methylbenzotrifluoride

Cat. No.: B1349371
CAS No.: 74483-46-8
M. Wt: 194.58 g/mol
InChI Key: OHDYNLHQHOFWGR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H6ClF3 and its molecular weight is 194.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClF3 B1349371 2-Chloro-4-methylbenzotrifluoride CAS No. 74483-46-8

Properties

IUPAC Name

2-chloro-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYNLHQHOFWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371483
Record name 2-Chloro-4-methylbenzotrifluoride
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Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74483-46-8
Record name 2-Chloro-4-methylbenzotrifluoride
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Record name 2-Chloro-4-methylbenzotrifluoride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride (CAS 74483-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-methylbenzotrifluoride. Due to the limited availability of specific experimental and biological data for this compound, this guide includes proposed methodologies based on established protocols for structurally related molecules.

Core Physicochemical Properties

This compound is a halogenated aromatic compound notable for its trifluoromethyl group, which imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 74483-46-8[2]
Molecular Formula C₈H₆ClF₃[2]
Molecular Weight 194.58 g/mol [2]
Appearance Clear colorless to slightly yellow liquid[3]
Density 1.287 g/cm³[3]
Boiling Point 184.6 °C at 760 mmHg[3]
Flash Point 68.7 °C[3]
Refractive Index 1.454[3]
Assay ≥98.0%[3]

Proposed Synthesis Protocol

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Friedel-Crafts Trichloromethylation cluster_1 Step 2: Fluorination A 2,5-Dichlorotoluene + Carbon Tetrachloride C Reaction at 50-60°C A->C B Lewis Acid Catalyst (e.g., AlCl₃) B->C D Hydrolysis (ice-water mixture) C->D E Work-up and solvent removal D->E F Crude 2,5-dichloro-4-(trichloromethyl)toluene E->F G Crude Product from Step 1 + Anhydrous HF F->G I Reaction at 70-80°C, ~1 MPa G->I H High-pressure reactor H->I J Neutralization (e.g., NaHCO₃ solution) I->J K Purification (Distillation) J->K L This compound K->L

Caption: Proposed two-step synthesis of this compound.

Detailed Proposed Methodology:

Step 1: Friedel-Crafts Trichloromethylation of 2,5-Dichlorotoluene

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and a gas absorption device, charge carbon tetrachloride.

  • With stirring, slowly add a Lewis acid catalyst, such as aluminum chloride, in portions.

  • Heat the mixture to approximately 50-60°C.

  • Slowly add a mixture of 2,5-dichlorotoluene and carbon tetrachloride, maintaining the reaction temperature between 50-60°C.

  • After the addition is complete, maintain the reaction at this temperature for 2-3 hours.

  • Cool the reaction mixture and pour it into an ice-water mixture for hydrolysis to quench the catalyst.

  • Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous calcium chloride), and remove the carbon tetrachloride solvent under reduced pressure to obtain crude 2,5-dichloro-4-(trichloromethyl)toluene.

Step 2: Fluorination

  • Charge the crude 2,5-dichloro-4-(trichloromethyl)toluene and anhydrous hydrogen fluoride into a high-pressure reactor.

  • Heat the stirred mixture to 70-80°C, maintaining the pressure at approximately 1 MPa. The hydrogen chloride gas generated can be vented through a constant pressure valve.

  • After 3-4 hours, when the pressure no longer increases, the reaction is considered complete.

  • Cool the reactor and carefully transfer the contents.

  • Wash the product with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Purify the crude product by distillation to obtain this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Analytical Characterization

G cluster_0 Purity and Molecular Weight Confirmation cluster_1 Structural Elucidation A Sample Preparation (Dilution in suitable solvent) B GC-MS Analysis A->B C Data Analysis: Retention Time & Mass Spectrum B->C D Purity Determination & Molecular Ion Confirmation C->D E Sample Preparation (in deuterated solvent, e.g., CDCl₃) F ¹H and ¹³C NMR Spectroscopy E->F G Data Analysis: Chemical Shifts & Coupling Constants F->G H Structural Confirmation G->H G A Halogenated Benzene B Cytochrome P450 Oxidation A->B C Arene Oxide (Epoxide) (Reactive Intermediate) B->C D Spontaneous Rearrangement C->D H Conjugation (e.g., with Glutathione) C->H E Phenolic Metabolites D->E F Further Oxidation E->F E->H G Benzoquinones (Reactive Metabolites) F->G G->H I Excretion H->I

References

physical and chemical properties of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzotrifluoride, with the CAS number 74483-46-8, is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts a distinct combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available experimental data and safety information, to support its effective and safe use in research and development.

Chemical Identity

PropertyValue
IUPAC Name 2-chloro-4-methyl-1-(trifluoromethyl)benzene[3]
CAS Number 74483-46-8[3]
Molecular Formula C8H6ClF3[3]
Molecular Weight 194.58 g/mol [3]
Synonyms 3-Chloro-4-(trifluoromethyl)toluene, 2-Chloro-alpha,alpha,alpha-trifluoro-p-xylene[3]
InChI InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3[3]
InChIKey OHDYNLHQHOFWGR-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(C=C1)C(F)(F)F)Cl[3]

Physical Properties

This compound is a clear liquid at room temperature.[3] The following table summarizes its key physical properties.

PropertyValueSource
Physical State Clear liquid[3]
Boiling Point 184.6°C at 760 mmHg[3][4]
Density 1.287 ± 0.06 g/cm³[3]
Flash Point 68.7 ± 17.9°C[3][4]
Vapor Pressure 0.994 mmHg at 25°C[3]
Refractive Index 1.454[4]
XLogP3 3.8[3][4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three substituents on the aromatic ring:

  • Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences the regioselectivity of such reactions.[3]

  • Chlorine Atom (-Cl): As a halogen, it is also an electron-withdrawing group but can direct incoming electrophiles to the ortho and para positions.[3]

  • Methyl Group (-CH3): This is an electron-donating group, which can activate the ring towards electrophilic substitution.[3]

The combination of these groups results in a complex reactivity profile, making this compound a versatile building block for introducing a trifluoromethylated and chlorinated phenyl moiety into larger molecules. It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, predicted collision cross-section data for ion mobility mass spectrometry is available, which can be valuable for analytical purposes.[5]

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+195.01830131.3
[M+Na]+217.00024142.5
[M-H]-193.00374131.7
[M+NH4]+212.04484152.3
[M+K]+232.97418138.0
[M+H-H2O]+177.00828124.9
[M+HCOO]-239.00922146.9
[M+CH3COO]-253.02487182.5
[M+Na-2H]-214.98569137.2
[M]+194.01047129.5
[M]-194.01157129.5

Source: PubChemLite[5]

Note: Experimental NMR, IR, and full Mass Spectrum data were not found in the performed searches.

Synthesis

The following diagram illustrates a general synthetic pathway.

Synthesis_Pathway 3-Chlorotoluene 3-Chlorotoluene Reaction Reaction 3-Chlorotoluene->Reaction Carbon_tetrachloride Carbon tetrachloride Carbon_tetrachloride->Reaction Product This compound Reaction->Product Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards Select_PPE Select PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Prepare_Work_Area->Weigh_Transfer Perform_Reaction Perform Reaction Weigh_Transfer->Perform_Reaction Quench_Reaction Quench Reaction Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste (Follow Regulations) Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylbenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom on a toluene scaffold, provides a versatile platform for the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

The strategic importance of fluorinated organic compounds in the life sciences and material science is well-established. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound serves as a crucial building block for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into larger molecular frameworks. This guide explores the most relevant and practical synthetic methodologies for its preparation.

Synthesis Routes

Several synthetic strategies have been developed for the preparation of this compound. The most prominent routes include the direct chlorination of 4-methylbenzotrifluoride, halogen exchange reactions (Swarts fluorination), and multi-step sequences involving Sandmeyer-type reactions.

Direct Chlorination of 4-Methylbenzotrifluoride

The direct electrophilic chlorination of 4-methylbenzotrifluoride is a straightforward approach to introduce a chlorine atom onto the aromatic ring. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This leads to the formation of a mixture of isomers, with the desired this compound being one of the major products.

Experimental Protocol:

A general procedure for the chlorination of a similar compound, 4-chlorobenzotrifluoride, involves the use of a Lewis acid catalyst.[1] While a specific protocol for 4-methylbenzotrifluoride is not detailed in the provided results, a plausible adaptation is described below.

  • Reaction Setup: A stirred reactor equipped with a gas inlet, a condenser, and a thermometer is charged with 4-methylbenzotrifluoride and a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically carried out at a temperature range of 85-95°C in a low polarity solvent such as carbon tetrachloride or dichloromethane.[1]

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of starting material, desired product, and other isomers.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas. The mixture is then washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of isomers, is purified by fractional distillation to isolate the this compound.

Quantitative Data:

ParameterValueReference
Starting Material4-Methylbenzotrifluoride
ReagentsChlorine (gas), Ferric Chloride (catalyst)[1]
SolventCarbon tetrachloride or Dichloromethane[1]
Temperature85-95°C[1]
YieldNot specified for this specific reaction
PurityDependent on purification

Logical Workflow Diagram:

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Product Mixture cluster_purification Purification cluster_final Final Product 4-Methylbenzotrifluoride 4-Methylbenzotrifluoride Chlorination Chlorination 4-Methylbenzotrifluoride->Chlorination Reaction Chlorine (Cl2) Chlorine (Cl2) FeCl3 (catalyst) FeCl3 (catalyst) Solvent (CCl4 or CH2Cl2) Solvent (CCl4 or CH2Cl2) 85-95°C 85-95°C This compound This compound Other Isomers Other Isomers Fractional Distillation Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound Product Mixture Product Mixture Chlorination->Product Mixture Product Mixture->Fractional Distillation

Caption: Workflow for the synthesis of this compound via direct chlorination.

Halogen Exchange (Swarts Fluorination)

The Swarts fluorination is a powerful method for introducing fluorine atoms into organic molecules by replacing chlorine or bromine atoms.[2][3][4] This route to this compound would involve the synthesis of a trichloromethyl precursor, namely 2-chloro-4-methyl-trichloromethylbenzene, followed by fluorination.

Experimental Protocol:

  • Step 1: Synthesis of 2-chloro-4-methyl-trichloromethylbenzene: This precursor can be synthesized from 3-chlorotoluene and carbon tetrachloride via a Friedel-Crafts type reaction.

  • Step 2: Swarts Fluorination: The 2-chloro-4-methyl-trichloromethylbenzene is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅), to replace the chlorine atoms of the trichloromethyl group with fluorine.[2][3] The reaction is typically heated to effect the exchange.

  • Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated by extraction and purified by distillation.

Quantitative Data:

ParameterValueReference
Precursor2-chloro-4-methyl-trichloromethylbenzene
ReagentsAntimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅)[2][3]
Reaction TypeHalogen Exchange (Swarts Reaction)[2][3][4]
YieldGood yields are generally reported for this reaction type[2]
PurityHigh purity can be achieved after distillation

Logical Workflow Diagram:

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_reaction Swarts Fluorination cluster_product Final Product 3-Chlorotoluene 3-Chlorotoluene Friedel-Crafts Reaction Friedel-Crafts Reaction 3-Chlorotoluene->Friedel-Crafts Reaction Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Friedel-Crafts Reaction 2-chloro-4-methyl-trichloromethylbenzene 2-chloro-4-methyl-trichloromethylbenzene Friedel-Crafts Reaction->2-chloro-4-methyl-trichloromethylbenzene Swarts Fluorination Swarts Fluorination 2-chloro-4-methyl-trichloromethylbenzene->Swarts Fluorination SbF3 / SbCl5 SbF3 / SbCl5 Heat Heat This compound This compound Swarts Fluorination->this compound

Caption: Swarts fluorination route to this compound.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[5][6] A plausible route to this compound would involve the Sandmeyer reaction of 2-amino-4-methylbenzotrifluoride.

Experimental Protocol:

  • Step 1: Synthesis of 2-amino-4-methylbenzotrifluoride: This precursor can be prepared from 4-methylbenzotrifluoride by nitration to 2-nitro-4-methylbenzotrifluoride, followed by reduction of the nitro group.

  • Step 2: Diazotization: 2-amino-4-methylbenzotrifluoride is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (typically 0-5°C) to form the corresponding diazonium salt.

  • Step 3: Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. This promotes the replacement of the diazonium group with a chlorine atom.

  • Work-up and Purification: The reaction mixture is typically warmed to room temperature to ensure complete reaction, and the product is then isolated by steam distillation or solvent extraction. Final purification is achieved by distillation.

Quantitative Data:

ParameterValueReference
Precursor2-amino-4-methylbenzotrifluoride
ReagentsNaNO₂, HCl, CuCl[5][6]
Reaction TypeDiazotization followed by Sandmeyer Reaction[5][6]
YieldGenerally moderate to good yields for Sandmeyer reactions
PurityHigh purity can be achieved after purification

Logical Workflow Diagram:

G cluster_start Starting Material cluster_nitration Nitration cluster_reduction Reduction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_final Final Product 4-Methylbenzotrifluoride 4-Methylbenzotrifluoride Nitration Nitration 4-Methylbenzotrifluoride->Nitration HNO3 / H2SO4 HNO3 / H2SO4 2-Nitro-4-methylbenzotrifluoride 2-Nitro-4-methylbenzotrifluoride Reduction Reduction 2-Nitro-4-methylbenzotrifluoride->Reduction Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl) 2-Amino-4-methylbenzotrifluoride 2-Amino-4-methylbenzotrifluoride Diazotization Diazotization 2-Amino-4-methylbenzotrifluoride->Diazotization NaNO2 / HCl (0-5°C) NaNO2 / HCl (0-5°C) Diazonium Salt Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction CuCl / HCl CuCl / HCl This compound This compound Nitration->2-Nitro-4-methylbenzotrifluoride Reduction->2-Amino-4-methylbenzotrifluoride Diazotization->Diazonium Salt Sandmeyer Reaction->this compound

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own advantages and considerations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of production, and the required purity of the final product. The direct chlorination of 4-methylbenzotrifluoride offers a concise route, though it may require careful purification to isolate the desired isomer. The Swarts fluorination provides a high-yielding alternative but involves the handling of potentially hazardous reagents. The Sandmeyer reaction, while being a multi-step process, is a classic and reliable method for the regioselective introduction of the chlorine atom. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 2-Chloro-4-methylbenzotrifluoride, a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document consolidates available data on its chemical identity, physical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization, based on established methodologies for analogous compounds, are presented to facilitate its application in research and development.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a trifluoromethyl group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-Chloro-4-methyl-1-(trifluoromethyl)benzene
CAS Number 74483-46-8
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol [2]
Canonical SMILES CC1=CC(=C(C=C1)C(F)(F)F)Cl
InChI InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
InChIKey OHDYNLHQHOFWGR-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

PropertyValue
Physical State Clear liquid
Boiling Point 184.6 °C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 68.7±17.9 °C
Refractive Index 1.454
XLogP3 3.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Synthesis

Plausible Synthetic Pathway

A likely synthetic route to this compound could involve the chlorination of 4-methylbenzotrifluoride or the trifluoromethylation of 2-chloro-4-methylaniline. A common industrial approach for similar structures involves the halogenation of a suitable benzotrifluoride precursor.

Synthesis_Pathway 3-Chlorotoluene 3-Chlorotoluene Intermediate Trichloromethyl intermediate 3-Chlorotoluene->Intermediate Friedel-Crafts Reaction Carbon_tetrachloride Carbon_tetrachloride Carbon_tetrachloride->Intermediate Final_Product This compound Intermediate->Final_Product Fluorination HF Anhydrous Hydrogen Fluoride HF->Final_Product

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example for the synthesis of a chlorobenzotrifluoride derivative and may be adapted for this compound.

Step 1: Trichloromethylation of 3-Chlorotoluene

  • To a stirred solution of 3-chlorotoluene in an excess of carbon tetrachloride, slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trichloromethyl intermediate.

Step 2: Fluorination

  • In a suitable pressure reactor (e.g., a stainless-steel autoclave), combine the crude intermediate from Step 1 with anhydrous hydrogen fluoride (HF).

  • Heat the mixture to a specified temperature (e.g., 80-120 °C) and maintain the pressure for several hours.

  • After the reaction is complete, cool the reactor and carefully vent the excess HF.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or potassium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound.

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of a chlorine atom (M+2). Fragmentation would likely involve the loss of chlorine, fluorine, or the trifluoromethyl group.

Table 3: Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺ 195.01830
[M+Na]⁺ 217.00024
[M-H]⁻ 193.00374
[M]⁺ 194.01047

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro and methyl groups provide additional sites for further chemical transformations, making this compound a valuable intermediate for the synthesis of a wide range of complex molecules for pharmaceutical and agrochemical applications.[1]

Applications Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Specialty Specialty Chemicals Core->Specialty API Active Pharmaceutical Ingredients Pharma->API Pesticides Pesticides Agro->Pesticides Herbicides Herbicides Agro->Herbicides Polymers Fluorinated Polymers Specialty->Polymers Dyes Dyes and Pigments Specialty->Dyes

Caption: Key application areas of this compound.

Safety Information

This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. This guide provides a summary of its key structural and physicochemical properties and outlines a plausible synthetic approach. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its applications in organic synthesis.

References

molecular weight of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 74483-46-8) is a substituted aromatic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] Its molecular structure, which incorporates a benzene ring with chlorine, methyl, and trifluoromethyl groups, provides a unique combination of stability and reactivity.[1][2] The trifluoromethyl group (CF₃), a strong electron-withdrawing moiety, and the chlorine atom serve as key functional handles for complex organic syntheses. This guide provides a comprehensive overview of its chemical properties, potential synthetic and analytical workflows, safety protocols, and primary applications, establishing its role as a critical intermediate in the development of advanced materials, active pharmaceutical ingredients (APIs), and specialized agrochemicals.[2][3]

Chemical Identity and Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development.

Chemical Identifiers

The compound is uniquely identified by several standard chemical nomenclature and registry systems.

Parameter Information Source
IUPAC Name 2-chloro-4-methyl-1-(trifluoromethyl)benzene[1]
CAS Registry Number 74483-46-8[1][4]
Molecular Formula C₈H₆ClF₃[1][4]
Molecular Weight 194.58 g/mol [1][4][5]
InChI InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11,12)/h2-4H,1H3[1]
InChIKey OHDYNLHQHOFWGR-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(C=C1)C(F)(F)F)Cl[1]
EC Number 639-337-9[1]
Physicochemical Properties

The properties of this compound dictate its behavior in chemical reactions and its handling requirements.

Property Value Source
Physical State Clear liquid at room temperature[1]
Density 1.287 ± 0.06 g/cm³[1]
Boiling Point 184.6°C at 760 mmHg[1][6]
Flash Point 68.7 ± 17.9°C[1][6]
Refractive Index 1.454[6]
XLogP3 3.8[6]

Synthesis and Analytical Workflows

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary or not widely published, logical workflows can be constructed based on established organic chemistry principles and methods for analogous compounds.

Proposed Synthesis Pathway

The synthesis of substituted benzotrifluorides often involves multi-step processes including halogenation and trifluoromethylation reactions. A plausible synthetic route could start from a readily available toluene derivative.

G start 3-Chlorotoluene step1 Trifluoromethylation (e.g., with CCl4/HF) start->step1 Reactant intermediate Crude Product Mixture step1->intermediate Yields step2 Purification (e.g., Distillation) intermediate->step2 Process product 2-Chloro-4-methyl- benzotrifluoride step2->product Final Product

Caption: A logical workflow for the synthesis of this compound.

Methodology Outline: A potential synthesis route involves the reaction of 3-Chlorotoluene with a trifluoromethylating agent.[7] For instance, a process analogous to those for similar structures might involve reacting the starting material with carbon tetrachloride and hydrogen fluoride under catalysis.[8] The resulting crude product would then undergo purification steps, such as neutralization and steam or fractional distillation, to isolate the final high-purity compound.[9]

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. A typical workflow for characterization is outlined below.

G sample Synthesized Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ftir FTIR Spectroscopy sample->ftir data_gcms Purity & Molecular Weight gcms->data_gcms data_nmr Structural Confirmation nmr->data_nmr data_ftir Functional Group ID ftir->data_ftir final Certificate of Analysis data_gcms->final data_nmr->final data_ftir->final

Caption: General workflow for the analytical characterization of the final product.

Experimental Protocol Details (General):

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight.

    • Protocol Outline: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A typical column like an HP-5MS could be used with a temperature program ramping from ~60°C to 280°C.[10] The mass spectrometer, operating in electron impact (EI) mode, would detect fragments and the molecular ion, confirming the mass of 194.58 g/mol .[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation. ¹H NMR would confirm the presence and splitting of aromatic and methyl protons. ¹³C NMR would identify the number of unique carbon environments. ¹⁹F NMR is crucial for confirming the -CF₃ group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups and bonds, such as C-Cl, C-F (strong absorbances), and aromatic C-H stretches.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[6]

GHS Hazard Information

The following table summarizes the key hazard and precautionary statements associated with this chemical.

Classification Code Statement
Hazard Statement H315Causes skin irritation.[6]
Hazard Statement H319Causes serious eye irritation.[11]
Hazard Statement H335May cause respiratory irritation.[12][13]
Precautionary Statement P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
Precautionary Statement P302+P352IF ON SKIN: Wash with plenty of soap and water.[6][12]
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[12][14] Keep away from heat, sparks, and open flames.[11][12] Store in a cool, dry place in a tightly sealed container.[12] Ensure that eyewash stations and safety showers are readily accessible.[12][14]

Industrial Applications

The unique substitution pattern of this compound makes it a valuable and versatile building block in the synthesis of more complex molecules.[2][3]

G start 2-Chloro-4-methyl- benzotrifluoride pharma Pharmaceutical Synthesis start->pharma Building Block For agro Agrochemical Synthesis start->agro Precursor For specialty Specialty Chemicals start->specialty Intermediate For api Active Pharmaceutical Ingredients (APIs) pharma->api pest Pesticides & Herbicides agro->pest material High-Performance Materials specialty->material

Caption: Relationship of this compound to its key application areas.

  • Pharmaceutical Synthesis: This compound serves as a key intermediate for creating novel drug molecules. The trifluoromethyl group is often incorporated into APIs to enhance metabolic stability, binding affinity, and bioavailability.[2][3]

  • Agrochemical Development: It is a precursor for the synthesis of modern pesticides and herbicides.[2][3] The specific arrangement of substituents can lead to active compounds with high efficacy and target specificity, contributing to crop protection and yield enhancement.[2]

  • Specialty Chemicals: The stability and reactivity profile of this molecule make it suitable for producing high-performance materials and other specialty chemicals where its unique electronic and steric properties are required.[2]

References

A Comprehensive Technical Guide to 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and experimental protocols related to 2-Chloro-4-methylbenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₈H₆ClF₃. Its properties make it a versatile building block in organic synthesis.

PropertyValue
Boiling Point 184.6°C at 760 mmHg[1]
Density 1.287 ± 0.06 g/cm³[1]
Flash Point 68.7 ± 17.9°C[1]
Molecular Weight 194.58 g/mol

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory methods such as the capillary method or simple distillation.

Capillary Method Protocol:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an oil bath, to ensure uniform heating.[2][3]

  • The temperature is slowly increased.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2]

Simple Distillation Protocol:

  • Approximately 5 mL of this compound is placed in a distilling flask.

  • The distillation apparatus is assembled, including a condenser and a receiving flask.

  • The sample is heated, and the temperature is monitored.

  • The boiling point is the highest temperature recorded when the vapor pressure of the liquid equals the external atmospheric pressure, and the liquid is actively distilling.[1]

  • It is crucial to record the barometric pressure at the time of the measurement as the boiling point is pressure-dependent.[1]

Synthesis of this compound

One common method for the synthesis of this compound involves the chlorination of 4-methylbenzotrifluoride.

Synthesis Workflow

Synthesis_Workflow 4-Methylbenzotrifluoride 4-Methylbenzotrifluoride Reaction Chlorination 4-Methylbenzotrifluoride->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl2) Chlorinating_Agent->Reaction This compound This compound Reaction->this compound Purification Purification (e.g., Distillation) This compound->Purification Final_Product Pure 2-Chloro-4- methylbenzotrifluoride Purification->Final_Product

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. Its chemical structure allows for further functionalization to create complex molecules with desired therapeutic properties.

References

Solubility of 2-Chloro-4-methylbenzotrifluoride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

2-Chloro-4-methylbenzotrifluoride is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group, results in a molecule with low polarity. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[1] The compound's low polarity suggests a greater affinity for and, therefore, higher solubility in organic solvents compared to polar solvents like water.[1] While precise figures are not published, it is expected to be miscible with a wide range of common organic solvents.

Data Presentation: A Framework for Your Research

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimentally determined values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Mole Fraction (χ)Method of DeterminationNotes
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Toluene
Add other solvents as needed

Experimental Protocol: Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a standard and reliable approach for generating accurate solubility data.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains at the bottom of the vial.

    • Place a magnetic stir bar in the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the temperature-controlled water bath set to the desired experimental temperature.

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure undissolved solute is still present.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solute to settle for at least 2 hours within the temperature-controlled environment.

    • Carefully draw a known volume of the supernatant (the clear liquid above the settled solute) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. The filter should also be at the experimental temperature if possible. This step is crucial to remove any microscopic undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish containing the filtered solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature, in a drying oven at a temperature below the boiling point of the solute, or under vacuum for faster and more gentle evaporation.

    • Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Mass of the solute: Subtract the initial mass of the empty evaporating dish from the final mass of the dish containing the dried solute.

    • Mass of the solvent: Subtract the mass of the solute from the total mass of the solution.

    • Solubility ( g/100 mL): Calculate the solubility using the mass of the solute and the initial volume of the solvent used to prepare the saturated solution, then normalize to 100 mL.

    • Mole Fraction (χ): Convert the mass of the solute and the mass of the solvent to moles using their respective molar masses. The mole fraction of the solute is then calculated as: χ = moles of solute / (moles of solute + moles of solvent)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8). This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A thorough understanding of its stability and reactivity is crucial for its effective use in research and development, ensuring safety, and optimizing reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and behavior in chemical reactions.

PropertyValue
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol [2][3]
Appearance Clear, almost colorless liquid
Boiling Point 184.6 °C at 760 mmHg[2][3]
Density 1.287 ± 0.06 g/cm³[2][3]
Flash Point 68.7 ± 17.9 °C[2][3]
CAS Number 74483-46-8[2][3]

Chemical Stability

This compound is a relatively stable aromatic compound under standard conditions. The stability is largely attributed to the aromatic ring system and the strong carbon-fluorine bonds of the trifluoromethyl group. However, its stability can be influenced by several factors, including temperature, light, and the presence of other chemical agents.

Thermal Stability
Photochemical Stability

The photochemical stability of benzotrifluoride derivatives is highly dependent on the nature and position of the substituents on the benzene ring. Studies on substituted benzotrifluorides have shown that they can undergo photohydrolysis to form the corresponding benzoic acids. The rate of this degradation is influenced by the electronic properties of the substituents. While specific studies on this compound are not available, the presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group creates a complex electronic environment that will influence its susceptibility to photodegradation.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring: the trifluoromethyl group (-CF₃), the chlorine atom (-Cl), and the methyl group (-CH₃).

  • Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

  • Chlorine Atom (-Cl): Chlorine is an ortho, para-directing deactivator for electrophilic aromatic substitution due to the competing effects of its inductive electron withdrawal and resonance electron donation.

  • Methyl Group (-CH₃): The methyl group is an ortho, para-directing activator for electrophilic aromatic substitution due to its electron-donating inductive effect.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will determine the position of the incoming electrophile. The activating methyl group and the deactivating but ortho, para-directing chlorine atom will compete with the strongly deactivating meta-directing trifluoromethyl group to influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the -CF₃ group. The chlorine atom can potentially be displaced by strong nucleophiles under suitable reaction conditions.

Reactions of the Methyl Group

The methyl group can be a site for oxidation reactions to form a carboxylic acid or can be halogenated under radical conditions.

Experimental Protocols

To rigorously assess the stability and reactivity of this compound, a series of experimental protocols can be employed.

Thermal Stability Assessment

4.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the compound.

  • Methodology:

    • A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

    • For analysis of decomposition products, the TGA can be coupled with a mass spectrometer (TGA-MS) to identify the evolved gases.[4]

4.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine thermal transitions such as melting, boiling, and decomposition.

  • Methodology:

    • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

    • The difference in heat flow between the sample and the reference is measured as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events.

Reactivity and Degradation Product Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the products of reactivity or degradation studies.

  • Methodology:

    • A solution of this compound is subjected to specific reaction conditions (e.g., hydrolysis, oxidation, or reaction with a nucleophile).

    • Aliquots of the reaction mixture are taken at different time intervals.

    • The samples are prepared for GC-MS analysis, which may involve extraction and derivatization.

    • The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are used to identify the structure of the parent compound and any reaction products or degradants by comparing them to spectral libraries.

Visualizations

Experimental_Workflow_for_Thermal_Stability_Assessment cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Analysis Data Analysis and Interpretation TGA_Sample Sample Preparation (5-10 mg) TGA_Heating Controlled Heating TGA_Sample->TGA_Heating TGA_Mass_Loss Mass Loss Measurement TGA_Heating->TGA_Mass_Loss TGA_Data TGA Curve Generation TGA_Mass_Loss->TGA_Data Decomposition_Temp Determine Decomposition Temperature TGA_Data->Decomposition_Temp DSC_Sample Sample Preparation (2-5 mg) DSC_Heating Controlled Heating DSC_Sample->DSC_Heating DSC_Heat_Flow Heat Flow Measurement DSC_Heating->DSC_Heat_Flow DSC_Data DSC Thermogram DSC_Heat_Flow->DSC_Data Thermal_Transitions Identify Thermal Transitions DSC_Data->Thermal_Transitions Stability_Profile Establish Thermal Stability Profile Decomposition_Temp->Stability_Profile Thermal_Transitions->Stability_Profile

Caption: Workflow for assessing the thermal stability of this compound.

Electrophilic_Aromatic_Substitution Reactant This compound Intermediate Arenium Ion Intermediate Reactant->Intermediate + E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product - H+ Proton_Loss Loss of H+ Intermediate->Proton_Loss Base Base Base->Proton_Loss Proton_Loss->Product

Caption: Generalized mechanism of electrophilic aromatic substitution on the compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use.

Chemical Identification and Properties

This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] This substitution pattern gives it unique chemical and physical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-chloro-4-methyl-1-(trifluoromethyl)benzene[1]
CAS Registry Number 74483-46-8[1]
Molecular Formula C8H6ClF3[1][2][3]
Molecular Weight 194.58 g/mol [1][3][4]
Physical State Clear liquid at room temperature[1]
Boiling Point 184.6°C at 760 mmHg[1]
Density 1.287 g/cm³[1]
Flash Point 68.7°C[1]

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][5]

Table 2: GHS Hazard Information and Toxicological Data

Hazard StatementClassificationPrecautionary Statement Codes
H315: Causes skin irritation Skin corrosion/irritation (Category 2)P264, P280, P302+P352, P332+P313, P362[2]
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313[5]
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261, P271, P304+P340, P312, P403+P233, P405[2][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

  • Avoid all personal contact, including inhalation of vapors.[5]

  • Use only in a well-ventilated area or under a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Keep containers securely sealed when not in use.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

Storage:

  • Store in original, tightly closed containers.[5][6]

  • Keep in a cool, dry, and well-ventilated area.[6][8]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[5][6]

  • Protect containers from physical damage and check regularly for leaks.[5]

G cluster_prep Preparation and Handling start Start: Handling Procedure conduct_ra Conduct Risk Assessment start->conduct_ra ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat conduct_ra->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handle Handle Chemical: - Avoid inhalation and contact - Use spark-proof tools - Ground equipment ventilation->handle end_op End of Operation handle->end_op cleanup Clean Work Area & Decontaminate Equipment end_op->cleanup wash Wash Hands Thoroughly cleanup->wash store Store Chemical Securely wash->store

Caption: General workflow for safely handling this compound in a lab.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

  • Engineering Controls: Facilities should be equipped with adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[6][8] Eyewash stations and safety showers must be readily accessible near the workstation location.[6][8]

  • Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[8][9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[5][10]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[8][9][11]

First-Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing.[12][13] Flush skin with plenty of running water and soap for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice.[8][13]

  • Inhalation: Remove the victim from the contaminated area to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[5][8]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and then drink plenty of water.[7][8] Never give anything by mouth to an unconscious person.[6][7] Seek medical attention.

G cluster_first_aid First-Aid Decision Pathway cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Event Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Flush with water for 15 min. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if possible. eye->action_eye action_inhalation Move to fresh air. Provide artificial respiration if not breathing. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. Give water to drink. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical action_ingestion->medical

Caption: Decision-making workflow for first aid following exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] There is no restriction on the type of extinguisher which may be used.[5]

  • Specific Hazards: The compound is combustible.[8] Containers may explode when heated.[7][8] Thermal decomposition can release irritating and toxic gases, including carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[6][8][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel from the area.[6][9] Eliminate all ignition sources.[14] Avoid breathing vapors and contact with the material.[5] Wear appropriate personal protective equipment.[5][6]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][14]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[7] For large spills, a vapor-suppressing foam may be used.[14] Use non-sparking tools to collect the absorbed material.[14] Wash the spill area with large amounts of water.[5]

G cluster_spill Accidental Release Workflow start Spill Detected evacuate Evacuate Area & Alert Personnel start->evacuate ppe Don PPE evacuate->ppe ignition Eliminate Ignition Sources ppe->ignition ventilate Ventilate Area ignition->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in Sealed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end End of Procedure decontaminate->end

Caption: Step-by-step procedure for managing an accidental spill.

Experimental Protocols for Safety Assessment

The hazard classifications for this compound are determined through standardized toxicological testing. While specific experimental reports for this exact compound are not detailed in the search results, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments determine the short-term adverse effects of a substance. For a related compound, 4-chlorobenzotrifluoride, acute oral toxicity in rats resulted in an LD50 of 6800 mg/kg bw, while acute dermal toxicity in rabbits was determined to be >2700 mg/kg bw.[15] Acute inhalation studies on rats showed an LC50 greater than 32 mg/L.[15] These tests involve administering the substance to animals (e.g., rats, rabbits) via the relevant route of exposure and observing for signs of toxicity and mortality over a set period.

  • Skin and Eye Irritation Studies: These protocols, often following OECD TG 404 (Dermal Irritation) and TG 405 (Eye Irritation), involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and scoring the resulting irritation (redness, swelling, corneal opacity) over several days.

  • Skin Sensitization Studies: The potential for a chemical to cause an allergic skin reaction is often assessed using the Local Lymph Node Assay (LLNA) (OECD TG 429).[15] This involves applying the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes.[15]

References

An In-depth Technical Guide to the Hazards of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or recommendation. It is imperative to consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling 2-Chloro-4-methylbenzotrifluoride.

Introduction

This compound (CAS No. 74483-46-8) is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] Its molecular formula is C8H6ClF3, and it has a molecular weight of 194.58 g/mol .[1] This compound and its isomers are of interest in chemical synthesis, particularly as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated aromatic compounds valuable in drug discovery. However, the halogenated and aromatic nature of this compound also necessitates a thorough understanding of its associated hazards.

Due to a lack of extensive, publicly available toxicological data specific to this compound, this guide incorporates data from a closely related structural isomer, 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF, CAS No. 98-56-6), to provide a more comprehensive overview of potential hazards. It is crucial to recognize that while the data for 4-chlorobenzotrifluoride provides valuable insights, the toxicological properties of isomers can differ.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its hazards.

Table 1: Physicochemical Properties of this compound and 4-chlorobenzotrifluoride

PropertyThis compound4-chlorobenzotrifluoride (Surrogate)
CAS Number 74483-46-8[1]98-56-6
Molecular Formula C8H6ClF3[1]C7H4ClF3
Molecular Weight 194.58 g/mol [1]180.56 g/mol
Appearance Clear liquid at room temperature[1]Colorless liquid with a characteristic aromatic odor
Boiling Point 184.6°C at 760 mmHg[1]139 °C
Density 1.287 g/cm³[1]1.353 g/cm³ at 25 °C
Flash Point 68.7°C[1]43 °C (Closed Cup)
Water Solubility Data not available29.1 mg/L at 25 °C
Vapor Pressure Data not available5.2 mmHg at 20 °C

Toxicological Hazards

The primary health hazards associated with halogenated aromatic compounds include irritation, sensitization, and potential systemic effects upon exposure.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance.

Table 2: Acute Toxicity Data for 4-chlorobenzotrifluoride (Surrogate for this compound)

Route of ExposureSpeciesTestValueReference
OralRatLD50> 5000 mg/kg bw[2]
DermalRabbitLD50> 2700 mg/kg bw[2]
InhalationRatLC50 (4 h)> 32.03 mg/L[2]

Based on the data for the surrogate compound, this compound is expected to have low acute toxicity via oral, dermal, and inhalation routes.

Skin Irritation and Corrosion

Based on GHS classifications from various suppliers, this compound is considered to cause skin irritation.[3] Studies on the surrogate, 4-chlorobenzotrifluoride, suggest it is not a skin irritant.[2] This discrepancy highlights the importance of obtaining specific data for the compound of interest.

Eye Irritation

This compound is classified as causing serious eye irritation.[3] This is a significant hazard that requires stringent control measures to prevent eye contact. Studies on the surrogate compound, 4-chlorobenzotrifluoride, indicate that it is not an eye irritant.[2]

Skin Sensitization

There is no specific data available for the skin sensitization potential of this compound. However, the surrogate compound, 4-chlorobenzotrifluoride, is classified as a weak skin sensitizer based on the results of local lymph node assays (LLNA) in mice.[2] It is therefore prudent to consider this compound as a potential skin sensitizer.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Table 3: GHS Hazard Classifications for this compound

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are crucial for data interpretation and replication. The following are generalized protocols based on OECD guidelines, which would be suitable for assessing the hazards of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

This test determines the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[4][5][6][7][8]

Caption: Workflow for Acute Dermal Irritation/Corrosion Testing.

Acute Eye Irritation/Corrosion (Adapted from OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[9][10][11][12][13]

OECD_405_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Healthy young adult albino rabbit Pre_Exam Examine both eyes for pre-existing defects Animal_Selection->Pre_Exam Dosing Instill 0.1 mL of test substance into the conjunctival sac of one eye Pre_Exam->Dosing Control Untreated eye serves as control Initial_Obs Examine eyes at 1, 24, 48, and 72 hours post-instillation Dosing->Initial_Obs Scoring Score lesions of cornea, iris, and conjunctivae Initial_Obs->Scoring Reversibility Continue observations up to 21 days to assess reversibility Scoring->Reversibility Inferred_Degradation_Pathway This compound This compound Initial_Oxidation Initial Oxidation (Dioxygenase) This compound->Initial_Oxidation Chlorinated_Catechol_Intermediate Chlorinated Methyl Catechol Intermediate Initial_Oxidation->Chlorinated_Catechol_Intermediate Ring_Cleavage Ring Cleavage (Dioxygenase) Chlorinated_Catechol_Intermediate->Ring_Cleavage Ring_Cleavage_Products Ring Cleavage Products Ring_Cleavage->Ring_Cleavage_Products Further_Metabolism Further Metabolism Ring_Cleavage_Products->Further_Metabolism TCA_Cycle TCA Cycle Intermediates Further_Metabolism->TCA_Cycle

References

Methodological & Application

Application of 2-Chloro-4-methylbenzotrifluoride in Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Chloro-4-methylbenzotrifluoride is a key fluorinated building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, provides a versatile scaffold for the construction of complex and highly active herbicidal and pesticidal molecules. The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final product, making it a desirable moiety in modern agrochemical design. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of agrochemicals, particularly focusing on the preparation of haloacetanilide herbicides.

Application in Herbicide Synthesis: The Haloacetanilide Class

A significant application of this compound is as a precursor for the synthesis of 2-haloacetanilide herbicides. These herbicides are effective in controlling a wide range of annual grasses and broadleaf weeds in various crops. The general synthetic strategy involves the transformation of this compound into a key aniline intermediate, which is then further elaborated to the final herbicidal product.

The primary synthetic pathway involves two key steps:

  • Nitration: Electrophilic aromatic substitution on this compound introduces a nitro group, leading to the formation of 2-nitro-4-methyl-5-chlorobenzotrifluoride.

  • Reduction: The nitro group is subsequently reduced to an amino group to yield the crucial intermediate, 2-amino-4-methyl-5-chlorobenzotrifluoride.

This aniline intermediate serves as a cornerstone for the synthesis of various haloacetanilide herbicides through N-acylation and subsequent functionalization.

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-4-methyl-5-chlorobenzotrifluoride

This protocol details the nitration of this compound.

Materials:

  • This compound

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0-5 °C in an ice bath.

  • This compound is added dropwise to the cooled acid mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.

  • The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-nitro-4-methyl-5-chlorobenzotrifluoride.

  • The crude product can be further purified by vacuum distillation.

Quantitative Data:

ReactantMolar RatioYield (%)
This compound1.0
Fuming Nitric Acid1.1 - 1.5
Concentrated Sulfuric Acid1.0 - 2.0
Product
2-nitro-4-methyl-5-chlorobenzotrifluoride90-95
Protocol 2: Synthesis of 2-amino-4-methyl-5-chlorobenzotrifluoride

This protocol describes the reduction of the nitro intermediate to the corresponding aniline.

Materials:

  • 2-nitro-4-methyl-5-chlorobenzotrifluoride

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (20%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of iron powder and ammonium chloride in a solution of ethanol and water is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • The mixture is heated to reflux.

  • A solution of 2-nitro-4-methyl-5-chlorobenzotrifluoride in ethanol is added dropwise to the refluxing mixture.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • The hot reaction mixture is filtered through a bed of celite to remove the iron sludge. The filter cake is washed with hot ethanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give crude 2-amino-4-methyl-5-chlorobenzotrifluoride.

  • The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data:

ReactantMolar RatioYield (%)
2-nitro-4-methyl-5-chlorobenzotrifluoride1.0
Iron Powder3.0 - 5.0
Ammonium Chloride0.1 - 0.2
Product
2-amino-4-methyl-5-chlorobenzotrifluoride85-90
Protocol 3: Synthesis of a Haloacetanilide Herbicide Precursor

This protocol outlines the acylation of the aniline intermediate with chloroacetyl chloride.

Materials:

  • 2-amino-4-methyl-5-chlorobenzotrifluoride

  • Chloroacetyl chloride

  • Triethylamine or Sodium acetate

  • Anhydrous toluene or Dichloromethane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • 2-amino-4-methyl-5-chlorobenzotrifluoride is dissolved in an anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A base such as triethylamine or sodium acetate is added.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Chloroacetyl chloride is added dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is washed with water, dilute hydrochloric acid, and then with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide.

  • The crude product can be purified by recrystallization.

Quantitative Data:

ReactantMolar RatioYield (%)
2-amino-4-methyl-5-chlorobenzotrifluoride1.0
Chloroacetyl Chloride1.1 - 1.2
Triethylamine or Sodium Acetate1.1 - 1.2
Product
N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide90-95

This chloroacetamide derivative can then be further functionalized, for example, by N-alkylation with reagents like ethoxymethyl chloride, to yield final herbicidal products such as N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide analogs.

Signaling Pathways and Logical Relationships

The synthesis of haloacetanilide herbicides from this compound follows a logical progression of chemical transformations. This can be visualized as a synthetic pathway.

Synthesis_Pathway A This compound B Nitration (HNO3, H2SO4) A->B C 2-nitro-4-methyl-5-chlorobenzotrifluoride B->C D Reduction (Fe, NH4Cl) C->D E 2-amino-4-methyl-5-chlorobenzotrifluoride D->E F Acylation (ClCOCH2Cl) E->F G N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide F->G H N-Alkylation G->H I Haloacetanilide Herbicide H->I

Caption: Synthetic pathway from this compound to Haloacetanilide Herbicides.

Experimental Workflow

The overall experimental workflow for the synthesis of the haloacetanilide herbicide precursor can be summarized in the following diagram.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation A Reaction Setup: - this compound - Nitrating mixture (HNO3/H2SO4) - 0-5 °C B Reaction & Monitoring: - Stir for 2-3 hours - Monitor by TLC A->B C Work-up & Isolation: - Quench with ice - Extraction with DCM - Wash and dry - Evaporate solvent B->C D Purification: - Vacuum Distillation C->D E Reaction Setup: - Nitro-intermediate - Fe/NH4Cl in EtOH/H2O - Reflux F Reaction & Monitoring: - Reflux for 4-6 hours - Monitor by TLC E->F G Work-up & Isolation: - Filter hot - Concentrate filtrate - Extraction with DCM - Dry and evaporate F->G H Purification: - Vacuum Distillation or Recrystallization G->H I Reaction Setup: - Aniline intermediate - Chloroacetyl chloride - Base in Toluene - 0-5 °C J Reaction & Monitoring: - Stir at RT for 2-4 hours - Monitor by TLC I->J K Work-up & Isolation: - Wash with acid and base - Dry and evaporate solvent J->K L Purification: - Recrystallization K->L

Caption: Experimental workflow for the synthesis of a haloacetanilide herbicide precursor.

2-Chloro-4-methylbenzotrifluoride: A Key Intermediate in Organic Synthesis for Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is a versatile fluorinated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group, imparts specific reactivity that allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, highlighting its role in the development of dinitroaniline herbicides.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a fluorinated building block that has found significant utility in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group, combined with the directing effects of the chlorine and methyl substituents, makes this compound a valuable precursor for targeted chemical transformations. This intermediate is particularly crucial in the synthesis of dinitroaniline herbicides, which function by inhibiting microtubule formation in target weeds.[1][2][3][4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 74483-46-8
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol
Appearance Colorless liquid
Boiling Point 184.6 °C at 760 mmHg
Density 1.287 g/cm³
Flash Point 68.7 °C
Solubility Insoluble in water, soluble in common organic solvents

Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules. A key synthetic pathway involves electrophilic aromatic substitution, specifically nitration, followed by reduction of the nitro group to an amine, and subsequent derivatization.

Synthesis of Dinitroaniline Herbicides

A prominent application of this compound is in the synthesis of dinitroaniline herbicides, such as analogues of Trifluralin. The general synthetic workflow is outlined below.

G A This compound B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Chloro-4-methyl-5-nitrobenzotrifluoride B->C D Reduction (e.g., Fe/CH₃COOH) C->D Step 2 E 2-Chloro-4-methyl-5-aminobenzotrifluoride D->E F Nucleophilic Aromatic Substitution (e.g., with a secondary amine) E->F Step 3 G Dinitroaniline Herbicide Analogue F->G

Caption: General synthetic workflow for the synthesis of dinitroaniline herbicide analogues from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of a dinitroaniline herbicide analogue starting from this compound.

Protocol 1: Nitration of this compound

This protocol describes the synthesis of 2-Chloro-4-methyl-5-nitrobenzotrifluoride. The procedure is adapted from a similar nitration of 2-chloro-4-fluorobenzotrichloride.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Dichloromethane

  • Aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and thermometer.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (4.0 equivalents).

  • Cool the sulfuric acid to below 10 °C in an ice bath.

  • Slowly add fuming nitric acid (1.14 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C to create the sulfonitric mixture.

  • To the sulfonitric mixture, add this compound (1.0 equivalent) dropwise over a period of two hours, ensuring the temperature is maintained between 6 °C and 8 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 6 hours.

  • Upon completion of the reaction (monitored by TLC or GC), carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Chloro-4-methyl-5-nitrobenzotrifluoride can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Analogous Reaction):

ParameterValue
Yield 86% (for analogous compound)
Purity (HPLC) 99.33% (for analogous compound)
Protocol 2: Reduction of 2-Chloro-4-methyl-5-nitrobenzotrifluoride

This protocol details the reduction of the nitro intermediate to the corresponding aniline derivative, adapted from the reduction of a similar nitro compound.[5]

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzotrifluoride

  • Iron powder

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-methyl-5-nitrobenzotrifluoride (1.0 equivalent) in a mixture of acetic acid and tetrahydrofuran.

  • To the stirred solution, add iron powder (4.0 equivalents) portion-wise.

  • After the addition is complete, heat the reaction mixture to approximately 50 °C for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Add water to the filtrate and separate the organic layer.

  • Wash the organic phase with a saturated aqueous sodium bicarbonate solution until the pH is slightly basic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-Chloro-4-methyl-5-aminobenzotrifluoride. The product can be further purified by column chromatography if necessary.

Quantitative Data (Analogous Reaction):

ParameterValue
Yield ~80-90% (expected)
Protocol 3: Synthesis of a Dinitroaniline Herbicide Analogue

This protocol describes the nucleophilic aromatic substitution of the aniline derivative with a secondary amine, a key step in forming dinitroaniline herbicides. This is a general procedure based on the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives.[6]

Materials:

  • 2-Chloro-4-methyl-5-aminobenzotrifluoride

  • Dipropylamine (or other suitable secondary amine)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-methyl-5-aminobenzotrifluoride (1.0 equivalent) in methanol.

  • Add the secondary amine (e.g., dipropylamine, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30-45 minutes.

  • The product is expected to precipitate out of the solution.

  • Collect the solid product by filtration and wash with a cold methanol-water mixture.

  • The final dinitroaniline herbicide analogue can be purified by recrystallization.

Quantitative Data (General Reaction):

ParameterValue
Yield High (typically >90%)

Mechanism of Action of Dinitroaniline Herbicides

Dinitroaniline herbicides, such as Trifluralin and its analogues, exert their herbicidal activity by disrupting microtubule formation in susceptible plants.[1][2][3][4] This leads to an inhibition of cell division (mitosis) and ultimately, plant death.

G cluster_0 Plant Cell Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Complex Herbicide-Tubulin Complex Tubulin->Complex Mitosis Mitosis (Cell Division) MT->Mitosis Essential for Growth Plant Growth MT->Growth Disruption leads to inhibition Herbicide Dinitroaniline Herbicide Herbicide->Tubulin Binds to Complex->MT Inhibits Polymerization Mitosis->Growth Leads to

References

Application Notes and Protocols for Reaction Mechanisms Involving 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzotrifluoride is a versatile fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a deactivating chloro group, and an electron-donating methyl group, imparts a distinct reactivity profile that allows for a variety of chemical transformations. This document provides detailed application notes and protocols for key reaction mechanisms involving this compound, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. The protocols are based on established methodologies and provide a foundation for the synthesis of complex molecules for drug discovery and development.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its substituents:

  • Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

  • Chlorine Atom (-Cl): The chloro group is a deactivating ortho, para-director for electrophilic substitution and serves as a leaving group in nucleophilic aromatic substitution and a coupling partner in cross-coupling reactions.

  • Methyl Group (-CH₃): This electron-donating group has an activating effect on the aromatic ring, counteracting the deactivating effects of the other substituents to some extent.

Key Reaction Mechanisms and Protocols

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic attack, particularly with strong nucleophiles. The chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.

Application Note: This reaction is a valuable tool for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in many pharmaceutical compounds. The reaction conditions can be tuned by the choice of solvent, base, and temperature to achieve optimal yields.

Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative

This protocol describes the nucleophilic aromatic substitution of this compound with piperidine.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound74483-46-8194.581.01.0
Piperidine110-89-485.151.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Dimethyl Sulfoxide (DMSO)67-68-578.13--

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous dimethyl sulfoxide (5 mL).

  • Add piperidine (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 75-85%

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Application Note: The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals. This reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand is crucial for achieving high yields with aryl chlorides.

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound74483-46-8194.581.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.490.020.02
SPhos657408-07-6410.470.040.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
Toluene/Water (10:1)----

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 80-90%

Application Note: The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-aryl compounds. It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine. Similar to the Suzuki coupling, the selection of an appropriate ligand is critical for success.

Experimental Protocol: Synthesis of an N-Aryl Aniline Derivative

This protocol details the Buchwald-Hartwig amination of this compound with aniline.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound74483-46-8194.581.01.0
Aniline62-53-393.131.21.2
Pd₂(dba)₃51364-51-3915.720.010.01
XPhos564483-18-7476.620.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.14--

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol) dissolved in anhydrous, degassed toluene (2 mL).

  • Add aniline (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Expected Yield: 85-95%

Electrophilic Aromatic Substitution: Nitration

Application Note: The nitration of this compound introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities. The directing effects of the existing substituents will influence the position of nitration. The strong deactivating effect of the -CF₃ and -Cl groups makes harsh conditions necessary. The methyl group directs ortho and para, while the chloro group directs ortho and para, and the trifluoromethyl group directs meta. The position of nitration will be a result of the combined directing effects.

Experimental Protocol: Nitration of this compound

This protocol describes a general procedure for the nitration of benzotrifluoride derivatives.[1]

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound74483-46-8194.581.0 g
Concentrated Nitric Acid (70%)7697-37-263.015 mL
Concentrated Sulfuric Acid7664-93-998.085 mL

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) with stirring.

  • Cool the nitrating mixture to 0-5 °C.

  • Slowly add this compound (1.0 g) dropwise to the stirred nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomers.

  • The isomers can be separated by column chromatography or fractional distillation.

Expected Outcome: A mixture of nitrated isomers. The major isomer is expected to have the nitro group at the 5-position, directed meta to the trifluoromethyl group and ortho to the methyl group.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reaction TypeNucleophile/Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Nucleophilic Aromatic SubstitutionPiperidine-K₂CO₃DMSO12012-2475-85
Suzuki-Miyaura Coupling4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water10012-2480-90
Buchwald-Hartwig AminationAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2485-95
Nitration-H₂SO₄--0 - RT1-2Mixture of Isomers

Visualizations

Nucleophilic_Aromatic_Substitution reagents This compound + Nucleophile (e.g., Piperidine) intermediate Meisenheimer Complex (Anionic σ-complex) reagents->intermediate Nucleophilic Attack product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Cl)L₂ pd0->pd2_ox Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)-Ar'L₂ pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂) pd2_trans->pd0 Reductive Elimination final_product Biaryl Product pd2_trans->final_product Product Formation start This compound + Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(Cl)L₂ pd0->pd2_ox Oxidative Addition (Ar-Cl) pd2_amido Ar-Pd(II)(NHR')L₂ pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination final_product N-Aryl Amine pd2_amido->final_product Product Formation start This compound + Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. The protocols provided herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitration offer robust starting points for researchers in drug discovery and development. Optimization of the reaction conditions for specific substrates may be necessary to achieve the desired outcomes.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzotrifluoride is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a toluene scaffold, imparts distinct reactivity and stability, making it a valuable building block for the synthesis of complex organic molecules.[1][4] The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, while the chlorine atom provides a handle for various cross-coupling and substitution reactions.[4][5]

These application notes provide detailed protocols for the synthesis of various derivatives from this compound, focusing on key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution.

Reaction Principles

The primary reactive site on this compound for the derivatization methods described herein is the carbon-chlorine bond. The trifluoromethyl group, a strong electron-withdrawing group, affects the electron density of the aromatic ring and its reactivity in both electrophilic and nucleophilic substitution reactions.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a coupling partner (organoboron, amine, or alkyne) and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, can facilitate the direct displacement of the chloride by strong nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[8][9]

Data Presentation: Synthesis of Derivatives

The following tables summarize representative reaction conditions and yields for the synthesis of various derivatives from this compound. Please note that where specific data for this compound was not available, representative data from analogous aryl chloride reactions has been included to provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101885-95 (estimated)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane1002480-90 (estimated)
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801275-85 (estimated)
44-Cyanophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1201670-80 (estimated)

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1002495[3]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101880-90 (estimated)
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene1002475-85 (estimated)
4n-HexylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDSTHF801285-95 (estimated)

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene/DMF801280-90 (estimated)
21-OctynePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF701675-85 (estimated)
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)K₂CO₃DMF902470-80 (estimated)
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile601865-75 (estimated)

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Table 4: Nucleophilic Aromatic Substitution of this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol100 (reflux)2460-70 (estimated)
2Sodium thiophenoxide-DMF1201270-80 (estimated)
3Potassium phthalimideK₂CO₃DMSO1501850-60 (estimated)
4Sodium azide-DMF1002465-75 (estimated)

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox, add this compound and toluene.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and pass it through a short plug of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[10]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous toluene or DMF (5 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 70-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group in this compound.

Materials:

  • This compound (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, 1.5 mmol)

  • Anhydrous solvent (e.g., methanol, DMF, DMSO, 5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the appropriate solvent.

  • Add the nucleophile to the solution. If a solid, it may be added directly. If a solution, it can be added via syringe.

  • Heat the reaction mixture to the desired temperature (typically reflux) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Coupling A This compound D Oxidative Addition A->D B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->D E Aryl-Pd(II)-Cl Intermediate D->E E->F G Diaryl-Pd(II) Intermediate F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Biaryl Product H->I J Base J->F

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination A This compound D Oxidative Addition A->D B Amine (R₂NH) F Amine Coordination & Deprotonation B->F C Pd(0) Catalyst C->D E Aryl-Pd(II)-Cl Intermediate D->E E->F G Aryl-Pd(II)-Amido Intermediate F->G H Reductive Elimination G->H H->C Catalyst Regeneration I N-Aryl Product H->I J Base J->F

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup reaction Reaction under Inert Atmosphere (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for 2-Chloro-4-methylbenzotrifluoride in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is a key fluorinated building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the ortho-chlorine atom, make it a valuable precursor for the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in several key chemical transformations, including nitration, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution for ether synthesis. Furthermore, it explores the application of its derivatives as kinase inhibitors in drug development and provides an overview of a relevant signaling pathway.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol [2]
Appearance Clear liquid[2]
Boiling Point 184.6 °C at 760 mmHg[2]
Density 1.287 g/cm³[2]
Flash Point 68.7 °C[2]

Applications in Chemical Synthesis

This compound serves as a versatile intermediate for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into target molecules. This substructure is found in a number of biologically active compounds. The chlorine atom can be readily displaced or participated in cross-coupling reactions, while the aromatic ring can undergo electrophilic substitution.

Electrophilic Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, which can be further reduced to an amine and subsequently modified. The directing effects of the existing substituents guide the position of nitration.

Experimental Protocol: Nitration of this compound

This protocol is adapted from procedures for the nitration of similar benzotrifluoride derivatives.

Materials:

  • This compound

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%) or Oleum (20%)

  • Methylene Chloride (DCM)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid or oleum to 0-5 °C using an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add this compound dropwise from the dropping funnel over a period of 30-60 minutes. The reaction temperature should be maintained between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product, a mixture of nitro isomers, can be purified by column chromatography or fractional distillation.

Expected Outcome: The nitration is expected to yield a mixture of isomers, primarily 2-chloro-4-methyl-3-nitrobenzotrifluoride and 2-chloro-4-methyl-5-nitrobenzotrifluoride. The exact ratio of isomers will depend on the specific reaction conditions.

Quantitative Data (Illustrative):

ReactantMolar Eq.
This compound1.0
Nitric Acid1.1 - 1.5
Sulfuric Acid/Oleum2.0 - 4.0

Yields for the nitration of analogous compounds are reported to be in the range of 80-95%.

Experimental Workflow for Nitration

G reagents Mixing of Nitric Acid and Sulfuric Acid at 0-5 °C addition Dropwise addition of this compound at 0-10 °C reagents->addition reaction Stirring at Room Temperature (1-2 h) addition->reaction quench Quenching on Ice reaction->quench extraction Extraction with Methylene Chloride quench->extraction wash Washing with Water, NaHCO₃, Brine extraction->wash dry Drying and Concentration wash->dry purification Purification (Column Chromatography/Distillation) dry->purification

Caption: Workflow for the nitration of this compound.

Suzuki-Miyaura Cross-Coupling

The chlorine atom of this compound can be substituted via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask with magnetic stir bar and reflux condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative):

Reactant/ReagentMolar Eq.Mol %
This compound1.0-
4-Methoxyphenylboronic acid1.2-
Pd(OAc)₂-2
SPhos-4
K₃PO₄2.0-

Yields for Suzuki coupling of aryl chlorides can vary widely (40-95%) depending on the specific substrates and conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Cl) pd0->pd_complex1 Ar-Cl ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Ar'-B(OH)₂ Base transmetal Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product red_elim Reductive Elimination G start This compound + Phenol conditions K₂CO₃, DMF 80-100 °C start->conditions product 2-(Phenoxy)-4-methylbenzotrifluoride conditions->product G SCF SCF cKIT c-KIT Receptor SCF->cKIT dimer Dimerization & Autophosphorylation cKIT->dimer ras RAS dimer->ras pi3k PI3K dimer->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif akt AKT pi3k->akt mtor mTOR akt->mtor mtor->prolif inhibitor 2-Chloro-4-(trifluoromethyl)phenyl Derivative (Inhibitor) inhibitor->cKIT Inhibits ATP Binding

References

Application Notes and Protocols: Chlorination Reactions of 3-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary chlorination reactions involving 3-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established chemical literature and patents, offering guidance on reaction execution, product isolation, and analysis.

Overview of Chlorination Reactions

3-Methylbenzotrifluoride can undergo chlorination through two main pathways, depending on the reaction conditions:

  • Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. The trifluoromethyl (-CF3) group is a meta-directing deactivator, while the methyl (-CH3) group is an ortho-, para-directing activator. The regioselectivity of the reaction is therefore influenced by a combination of these electronic effects and the catalyst used.

  • Free Radical Halogenation: This pathway involves the substitution of hydrogen atoms on the methyl group with chlorine atoms. This reaction is typically initiated by UV light or high temperatures and proceeds via a free-radical chain mechanism.

Electrophilic Aromatic Substitution: Ring Chlorination

The ring chlorination of 3-methylbenzotrifluoride is a common method to introduce a chlorine atom onto the benzene ring. The trifluoromethyl group strongly directs electrophilic attack to the meta position, but the activating and ortho-, para-directing nature of the methyl group also influences the final product distribution.

Reaction Conditions and Product Distribution

The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and minimizing the formation of undesired isomers. Lewis acids such as iron(III) chloride (FeCl3) are commonly used catalysts.[1] The addition of co-catalysts like iodine or sulfur can enhance the selectivity for the desired isomer.[1][2]

Catalyst SystemTemperature (°C)Key ProductsReference
FeCl365-753-Chloro-5-methylbenzotrifluoride (major), other isomers[1]
FeCl3 / Iodine0-40Increased meta-selectivity[2]
FeCl3 / Sulfur SourceNot SpecifiedDepressed para-isomer formation[1]
Experimental Protocol: Synthesis of 3-Chloro-5-methylbenzotrifluoride

This protocol is adapted from established methods for the chlorination of benzotrifluoride derivatives.[1][2]

Materials:

  • 3-Methylbenzotrifluoride

  • Anhydrous iron(III) chloride (FeCl3)

  • Iodine

  • Chlorine gas

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel with a gas inlet, stirrer, and cooling system

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add 3-methylbenzotrifluoride and the anhydrous solvent.

  • Add the catalyst, anhydrous iron(III) chloride (e.g., 0.01 molar equivalents), and the co-catalyst, iodine (e.g., 0.005 molar equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., 20°C) using an external cooling bath.

  • Begin stirring the mixture and slowly bubble dry chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

  • Upon completion, stop the chlorine flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

  • Quench the reaction by carefully adding water or a dilute solution of sodium bisulfite.

  • Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to isolate the desired 3-chloro-5-methylbenzotrifluoride isomer.

Free Radical Halogenation: Side-Chain Chlorination

The chlorination of the methyl group of 3-methylbenzotrifluoride can be achieved under free-radical conditions to yield 3-(chloromethyl)benzotrifluoride, 3-(dichloromethyl)benzotrifluoride, and 3-(trichloromethyl)benzotrifluoride. The degree of chlorination can be controlled by the reaction time and the amount of chlorine used.

Reaction Conditions

This reaction is typically carried out at elevated temperatures or with UV irradiation to initiate the formation of chlorine radicals.

ConditionTemperature (°C)ProductsReference
Thermal115-1253-(Trichloromethyl)benzotrifluoride[3]
Photochemical (UV light)Reflux3-(Trichloromethyl)benzotrifluoride[4]
Experimental Protocol: Synthesis of 3-(Trichloromethyl)benzotrifluoride

This protocol is based on general procedures for the side-chain chlorination of toluene derivatives.[3]

Materials:

  • 3-Methylbenzotrifluoride

  • Chlorine gas

  • A high-temperature reaction vessel equipped with a gas inlet, reflux condenser, and a light source (for photochemical initiation if desired).

Procedure:

  • Charge the reaction vessel with 3-methylbenzotrifluoride.

  • Heat the starting material to the reaction temperature (e.g., 115-125°C).

  • Introduce a steady stream of dry chlorine gas into the reactor. If using photochemical initiation, turn on the UV lamp.

  • The reaction is exothermic, so cooling may be necessary to maintain a constant temperature.

  • Monitor the reaction's progress by GC, analyzing for the formation of mono-, di-, and trichlorinated products.

  • Continue the chlorination until the desired level of conversion to 3-(trichloromethyl)benzotrifluoride is achieved.

  • Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and HCl.

  • The crude product can be purified by distillation under reduced pressure.

Reaction Pathways and Experimental Workflow

Chlorination Pathways of 3-Methylbenzotrifluoride

Chlorination_Pathways cluster_0 Electrophilic Aromatic Substitution cluster_1 Free Radical Halogenation start 3-Methylbenzotrifluoride EAS Ring Chlorination Products (e.g., 3-Chloro-5-methylbenzotrifluoride) start->EAS Cl2, Lewis Acid (e.g., FeCl3) FRH Side-Chain Chlorination Products (e.g., 3-(Trichloromethyl)benzotrifluoride) start->FRH Cl2, UV light or Heat Experimental_Workflow start Start setup Reaction Setup (Reactor, Reagents, Catalyst) start->setup reaction Chlorination Reaction (Controlled Temperature and Cl2 Flow) setup->reaction monitoring Reaction Monitoring (e.g., GC Analysis) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Product Purification (e.g., Distillation) workup->purification analysis Product Analysis (e.g., NMR, GC-MS) purification->analysis end End analysis->end

References

Application Notes and Protocols: The Strategic Role of the Trifluoromethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This document provides a detailed overview of the applications of the CF₃ group in drug design, complete with quantitative data, experimental protocols, and visual workflows to guide researchers in leveraging this powerful functional group.

The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom.[4] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its utility.[1] The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[1] This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[2][5] Furthermore, the lipophilicity conferred by the CF₃ group can enhance a molecule's ability to cross cellular membranes.[5][6]

Key Physicochemical and Pharmacokinetic Effects

The introduction of a trifluoromethyl group into a drug candidate can bring about significant improvements in several key areas:

  • Metabolic Stability: The CF₃ group can block sites of metabolic oxidation. By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, a major metabolic pathway can be inhibited, leading to a longer half-life and reduced clearance.[1][2]

  • Lipophilicity (LogP): The trifluoromethyl group generally increases the lipophilicity of a molecule.[1][6] This can enhance absorption, distribution, and the ability to cross the blood-brain barrier. However, the exact impact is context-dependent.

  • Binding Affinity: The electronic and steric properties of the CF₃ group can modulate a drug's binding affinity for its target.[5] Its electron-withdrawing nature can alter the pKa of nearby functional groups, influencing electrostatic interactions within the binding pocket.[4]

Data Presentation: Quantitative Impact of the Trifluoromethyl Group

The following tables summarize the quantitative effects of trifluoromethyl substitution on key drug properties for representative compounds.

Table 1: Impact of Trifluoromethyl Group on Metabolic Stability

Compound PairStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold ImprovementReference
N-Methyl Analog R-NH-CH₃ShorterHigher-[1]
N-Trifluoromethyl Analog R-NH-CF₃LongerLowerSignificant[1]
Celecoxib Derivative Fluoromethyl-celecoxib100Low-[7][8][9]
Celecoxib Derivative Fluoroethyl-celecoxibLower than deuterated analogHigher than deuterated analog-[7][8][9]
Nitro Analog R-NO₂ShorterHigher-[10][11]
Trifluoromethyl Analog R-CF₃LongerLowerImproved[10][11]

Table 2: Impact of Trifluoromethyl Group on Lipophilicity (LogP)

Compound PairStructureExperimental LogPCalculated LogPChange in LogP (ΔLogP)Reference
Benzene C₆H₆2.132.13-[12]
Toluene (Methylbenzene) C₆H₅CH₃2.732.69+0.6[12]
Trifluoromethylbenzene C₆H₅CF₃2.862.86+0.73[12]
Celecoxib See Structure-3.73-[13]
Celecoxib Analog 11a See Structure-4.19+0.46[14][15][16]
Celecoxib Analog 11b See Structure-3.86+0.13[14][15][16]

Table 3: Impact of Trifluoromethyl Group on Target Binding Affinity

Compound PairTargetBinding Affinity (Ki or Kd)Fold ChangeReference
Fluoxetine (Prozac) Serotonin Transporter (SERT)Kᵢ: 0.8 - 2.6 nM-[17][18][19]
Non-fluorinated Analog Serotonin Transporter (SERT)Higher Kᵢ (Lower Affinity)Lower[6]
Glucocorticoid Receptor Agonist (with CF₃) Glucocorticoid ReceptorPotent Agonist-[20]
Glucocorticoid Receptor Ligand (CF₃ replaced with benzyl) Glucocorticoid ReceptorPotent AntagonistSwitch in activity[20]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[1][14][21][22]

Materials:

  • Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

  • Pooled liver microsomes (human, rat, or other species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.[1][23][24][25]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and water in a large container.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • In a glass vial, add a known volume of the pre-saturated n-octanol containing the test compound and a known volume of the pre-saturated water.

    • Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

    • Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite phase separation.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) phases.

    • Determine the concentration of the compound in each phase using a suitable and validated analytical method.

  • Data Analysis:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate the LogP value using the formula: LogP = log₁₀(P).

Protocol 3: Determination of Drug-Protein Binding Affinity by Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters of the interaction between a drug and its target protein, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[2][5][6][19]

Materials:

  • Test compound (ligand)

  • Purified target protein

  • ITC buffer (e.g., PBS or HEPES, pH 7.4)

  • Isothermal Titration Calorimeter

  • Syringes and sample cells for the ITC instrument

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the ITC buffer at a known concentration (typically in the µM range).

    • Prepare a solution of the test compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution from the syringe into the protein solution in the sample cell.

    • The instrument measures the heat change associated with each injection.

    • Continue the injections until the protein is saturated with the ligand, and the heat changes per injection become constant (representing only the heat of dilution).

  • Control Experiment:

    • Perform a control experiment by injecting the ligand solution into the buffer alone (without the protein) to measure the heat of dilution of the ligand.

  • Data Analysis:

    • Subtract the heat of dilution data from the binding data.

    • The resulting data is a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).

    • The entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

Visualizations

Signaling Pathway and Experimental Workflows

Trifluoromethyl_Effect_Pathway cluster_0 Drug Design Strategy cluster_1 Improved Properties cluster_2 Pharmacokinetic Outcomes Drug_Candidate Initial Drug Candidate (e.g., with -CH3 group) CF3_Introduction Introduce CF3 Group Drug_Candidate->CF3_Introduction Bioisosteric Replacement Trifluoromethylated_Analog Trifluoromethylated Analog (e.g., with -CF3 group) CF3_Introduction->Trifluoromethylated_Analog Metabolic_Stability Increased Metabolic Stability Trifluoromethylated_Analog->Metabolic_Stability Lipophilicity Modulated Lipophilicity Trifluoromethylated_Analog->Lipophilicity Binding_Affinity Enhanced Binding Affinity Trifluoromethylated_Analog->Binding_Affinity Half_Life Longer Half-Life Metabolic_Stability->Half_Life Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Efficacy Enhanced Efficacy Binding_Affinity->Efficacy Bioavailability->Efficacy Half_Life->Efficacy

Caption: Logical flow of trifluoromethyl group incorporation in drug design.

Microsomal_Stability_Workflow Start Start: Prepare Reagents Incubate Incubate Test Compound with Liver Microsomes & NADPH at 37°C Start->Incubate Time_Points Collect Samples at Multiple Time Points Incubate->Time_Points Quench Terminate Reaction (Quench with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analyze->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: Experimental workflow for the in vitro microsomal stability assay.

ITC_Workflow Start Start: Prepare Protein and Ligand in Matched Buffer Load_ITC Load Protein into Sample Cell and Ligand into Syringe Start->Load_ITC Titrate Perform Sequential Injections of Ligand into Protein Load_ITC->Titrate Measure_Heat Measure Heat Change After Each Injection Titrate->Measure_Heat Binding_Isotherm Generate Binding Isotherm Measure_Heat->Binding_Isotherm Data_Analysis Fit Data to Binding Model to Determine Kd, n, ΔH, ΔS Binding_Isotherm->Data_Analysis End End: Thermodynamic Profile of Binding Data_Analysis->End

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates.[2] Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity can lead to drugs with better pharmacokinetic profiles and increased efficacy.[2][4][5] The provided application notes and protocols offer a framework for researchers to rationally incorporate and evaluate the effects of the trifluoromethyl group in their drug discovery programs. Careful consideration of the specific molecular context is crucial for maximizing the benefits of this versatile functional group.

References

Application Notes and Protocols for 2-Chloro-4-methylbenzotrifluoride in Custom Synthesis Projects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-4-methylbenzotrifluoride as a versatile building block in custom synthesis projects. The unique substitution pattern of this aromatic compound, featuring a chlorine atom, a methyl group, and a trifluoromethyl group, offers a distinct reactivity profile that is highly valuable in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom allows for selective chemical transformations, making it a key intermediate for introducing specific functionalities into target molecules.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing and executing synthetic protocols.

PropertyValue
IUPAC Name 2-chloro-4-methyl-1-(trifluoromethyl)benzene
CAS Number 74483-46-8
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol
Physical State Clear liquid at room temperature
Boiling Point 184.6°C at 760 mmHg
Density 1.287 g/cm³

(Data sourced from Vulcanchem)[3]

Key Synthetic Applications and Protocols

This compound is a valuable starting material for a variety of chemical transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the elaboration of the aromatic core to build complex molecular architectures.

Electrophilic Aromatic Substitution: Nitration

Nitration of the benzotrifluoride ring is a common strategy to introduce a nitro group, which can be further functionalized, for instance, by reduction to an amine. The directing effects of the existing substituents play a crucial role in the regioselectivity of this reaction.

The following protocol is adapted from a procedure for the nitration of a closely related compound, 3-methyl benzotrifluoride.[3][4] This serves as a representative method for the nitration of this compound, though optimization may be required.

Reaction Scheme:

A representative reaction scheme for the nitration of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid

  • Ice

  • Methylene Chloride

  • Sodium Carbonate solution

  • Magnesium Sulfate

Procedure:

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to a temperature between -20°C and 10°C in a reaction vessel equipped with a stirrer and a thermometer.

  • Slowly add this compound to the cooled acid mixture while maintaining the temperature within the specified range.

  • After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 1-3 hours) at the same temperature.

  • Upon completion, pour the reaction mixture over ice water.

  • Extract the nitrated products with methylene chloride.

  • Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The isomeric products can be separated by fractional distillation or chromatography.

Quantitative Data (from analogous nitration of 3-methyl benzotrifluoride): [4]

ParameterValue
Reactant 3-methyl benzotrifluoride
Nitrating Agent 98% HNO₃
Temperature -18°C
Yield (Isomer Mixture) 98%
Isomer Distribution 43% 2-nitro, 31% 4-nitro, 24% 6-nitro
Palladium-Catalyzed Cross-Coupling Reactions

The chlorine substituent on the aromatic ring of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of C-C and C-N bonds, respectively.

This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G setup Reaction Setup (Inert Atmosphere) reagents Add: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base - Solvent setup->reagents reaction Heating and Stirring (e.g., 80-110°C) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides:

ComponentExample
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/Water
Temperature 100-110°C
Typical Reaction Time 12-24 hours

(Conditions are generalized from protocols for similar aryl chlorides and may require optimization.)

This reaction is used to form a carbon-nitrogen bond between this compound and a primary or secondary amine.

Logical Flow of Buchwald-Hartwig Amination Catalytic Cycle:

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_arx L_n(Ar)Pd(II)-X oxidative_addition->pd2_arx amine_coordination Amine Coordination pd2_arx->amine_coordination HNR'R'' pd2_amine [L_n(Ar)Pd(II)(HNR'R'')]X amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L_n(Ar)Pd(II)-NR'R'' deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

The catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides:

ComponentExample
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100°C
Typical Reaction Time 12-24 hours

(Conditions are generalized from protocols for similar aryl chlorides and may require optimization.)[5]

Conclusion

This compound is a highly valuable and versatile intermediate for custom synthesis projects in the pharmaceutical and agrochemical industries. Its unique electronic and structural features allow for selective functionalization through both classical electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this building block in the synthesis of novel and complex molecules. As with any chemical synthesis, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-4-methylbenzotrifluoride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, the most common impurities are typically positional isomers formed during the chlorination of 4-methylbenzotrifluoride. These can include 3-Chloro-4-methylbenzotrifluoride and dichlorinated species. Unreacted starting material (4-methylbenzotrifluoride) and residual solvents may also be present. The presence of isomers with close boiling points is often the primary challenge in purification.[1]

Q2: Which purification methods are most effective for this compound?

A2: The most commonly employed and effective purification methods are fractional distillation (often under vacuum) and column chromatography. For industrial-scale production, rectification in a distillation tower is utilized to achieve high purity.[2] Steam distillation has also been reported for purifying similar chlorinated benzotrifluoride derivatives.[3]

Q3: What level of purity can be expected from these purification methods?

A3: With optimized procedures, high purity levels can be achieved. Rectification can yield purities of >97%.[2] For more structurally similar compounds like 2,4-dichlorobenzotrifluoride, steam distillation has been shown to achieve purities of up to 98.3%.[3] Fractional distillation and column chromatography, when carefully performed, can also yield purities exceeding 99%.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, exploiting differences in the boiling points of the components in the crude mixture.

Issue 1: Poor Separation of Isomers

  • Symptom: The distillate contains a significant amount of isomeric impurities, as determined by GC or NMR analysis.

  • Possible Cause: The efficiency of the distillation column is insufficient to separate compounds with very close boiling points.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing, Raschig rings).

    • Increase Reflux Ratio: A higher reflux ratio increases the number of theoretical plates, enhancing separation. Start with a higher ratio and gradually decrease it to find the optimal balance between purity and distillation time.

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, improving separation.

    • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points and can sometimes increase the boiling point differences between isomers, aiding separation.

Issue 2: Product Decomposition

  • Symptom: The distilled product is discolored (e.g., yellow or brown), or the yield is lower than expected.

  • Possible Cause: The compound may be degrading at its atmospheric boiling point.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal decomposition.

    • Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.

Issue 3: Bumping or Unstable Boiling

  • Symptom: The liquid in the distillation flask boils erratically, which can lead to impure distillate being carried over.

  • Possible Cause: Insufficient nucleation sites for smooth boiling.

  • Troubleshooting Steps:

    • Add Boiling Chips: Use fresh boiling chips or a magnetic stir bar to promote smooth boiling.

    • Ensure Even Heating: Use a heating mantle with a stirrer to ensure uniform temperature distribution in the distilling flask.

Experimental Protocols

General Protocol for Fractional Distillation

This is a general guideline; specific parameters should be optimized for your particular crude product composition.

  • Preparation:

    • The crude this compound is first washed with a 5% aqueous sodium carbonate solution to neutralize any acidic impurities, followed by a water wash.[4]

    • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and filtered.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a packed fractionating column.

    • Place the dried crude product in the distillation flask with boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gradually.

    • Collect a forerun fraction, which will contain any lower-boiling impurities and residual solvents.

    • Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound (approximately 184.6°C at atmospheric pressure).[5][6]

    • Monitor the purity of the collected fractions using GC or NMR.

General Protocol for Column Chromatography

This method is suitable for smaller-scale purifications where high purity is required.

  • Stationary Phase Preparation:

    • Pack a chromatography column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene).

    • Load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification MethodCompoundInitial PurityFinal PurityYieldReference
Rectification2-methyl-4,5-dichlorobenzotrifluorideCrude>97%80%[2]
Steam Distillation2,4-dichlorobenzotrifluoride91.2%98.3%78.8%[3]

Visualizations

PurificationWorkflow crude Crude Product wash Aqueous Wash (e.g., Na2CO3) crude->wash dry Drying (e.g., MgSO4) wash->dry distillation Fractional Distillation dry->distillation chromatography Column Chromatography dry->chromatography pure Pure Product (>99%) distillation->pure chromatography->pure

Caption: General purification workflow for this compound.

DistillationTroubleshooting start Poor Isomer Separation? increase_reflux Increase Reflux Ratio start->increase_reflux Yes longer_column Use More Efficient Column start->longer_column Yes reduce_rate Decrease Distillation Rate start->reduce_rate Yes use_vacuum Use Vacuum Distillation start->use_vacuum Yes solution Improved Separation increase_reflux->solution longer_column->solution reduce_rate->solution use_vacuum->solution

Caption: Troubleshooting logic for poor isomer separation during distillation.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the direct electrophilic chlorination of 4-methylbenzotrifluoride (also known as p-trifluoromethyltoluene). This reaction typically employs a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorinating agent.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenge is controlling the regioselectivity of the chlorination reaction. The starting material, 4-methylbenzotrifluoride, has two directing groups on the aromatic ring: the methyl group (-CH₃), which is ortho- and para-directing, and the trifluoromethyl group (-CF₃), which is a meta-directing deactivator. This leads to the formation of a mixture of isomers, primarily this compound and 3-chloro-4-methylbenzotrifluoride, along with potential di-chlorinated byproducts. Separating these isomers can be difficult due to their similar physical properties.

Q3: What are the expected side products in this synthesis?

The main side product is the isomeric 3-chloro-4-methylbenzotrifluoride. Depending on the reaction conditions, di-chlorinated products such as 2,5-dichloro-4-methylbenzotrifluoride and 3,5-dichloro-4-methylbenzotrifluoride may also be formed. Over-chlorination can be minimized by controlling the stoichiometry of the chlorinating agent. In some cases, with strong Lewis acids like AlCl₃, substitution of fluorine atoms in the trifluoromethyl group with chlorine has been observed in related compounds.

Q4: How can I purify the desired this compound from its isomers?

Due to the close boiling points of the isomers, simple distillation is often ineffective. Fractional distillation using a column with a high number of theoretical plates is the most common method for separating this compound from 3-chloro-4-methylbenzotrifluoride.[1] Preparative gas chromatography (pGC) or high-performance liquid chromatography (HPLC) can also be effective for achieving high purity on a laboratory scale.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure reagents (e.g., moisture).1. Use fresh, anhydrous Lewis acid catalyst. Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by GC analysis. 4. Ensure all reagents and solvents are anhydrous.
Low Yield of Desired Product 1. Formation of multiple isomers. 2. Over-chlorination to di- and poly-chlorinated products. 3. Loss of product during work-up and purification.1. Optimize catalyst and temperature to favor the desired isomer. Some literature on related compounds suggests that a combination of ferric chloride and a sulfur-based co-catalyst might improve selectivity. 2. Use a stoichiometric amount of the chlorinating agent relative to the starting material. Add the chlorinating agent portion-wise to maintain a low concentration. 3. Ensure efficient extraction and careful fractional distillation to minimize losses.
High Percentage of 3-chloro-4-methylbenzotrifluoride Isomer 1. Reaction conditions favoring chlorination at the position meta to the trifluoromethyl group.1. Modify the catalyst system. While data for this specific molecule is limited, exploring different Lewis acids (e.g., FeCl₃ vs. AlCl₃) or catalyst activators may alter the isomer ratio. 2. Adjusting the reaction temperature can sometimes influence the kinetic vs. thermodynamic product distribution.
Formation of Di-chlorinated Byproducts 1. Excess chlorinating agent. 2. High reaction temperature or prolonged reaction time.1. Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1:1 or slightly less for chlorinating agent to substrate is recommended. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Separating Isomers by Distillation 1. Insufficient column efficiency. 2. Inappropriate distillation pressure.1. Use a longer fractional distillation column with a higher number of theoretical plates. 2. Optimize the distillation pressure (vacuum distillation) to achieve a sufficient boiling point difference between the isomers.

Experimental Protocols

Key Experiment: Electrophilic Chlorination of 4-Methylbenzotrifluoride

This protocol is a generalized procedure based on common practices for electrophilic aromatic chlorination. Researchers should optimize the specific conditions for their setup.

Materials:

  • 4-Methylbenzotrifluoride

  • Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride - use with caution due to toxicity)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber (for HCl gas), and a dropping funnel or gas inlet tube, add anhydrous solvent and the Lewis acid catalyst (e.g., 0.05-0.1 equivalents of FeCl₃).

  • Addition of Substrate: Add 4-methylbenzotrifluoride (1 equivalent) to the flask and stir the mixture until the catalyst is well-dispersed.

  • Chlorination: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C). Slowly add the chlorinating agent (1-1.1 equivalents) dropwise or as a slow stream of gas. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, desired product, and isomers.

  • Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture over ice water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove any remaining acid, followed by water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum to separate the this compound from its isomer and any other impurities.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion Rate by GC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion  Low high_conversion High Conversion check_conversion->high_conversion  High cause_low_conversion Potential Causes: - Inactive Catalyst - Low Temperature - Short Reaction Time - Impurities (e.g., water) low_conversion->cause_low_conversion check_byproducts Analyze Byproduct Profile by GC high_conversion->check_byproducts solution_low_conversion Solutions: - Use fresh, anhydrous catalyst - Increase temperature - Extend reaction time - Ensure anhydrous conditions cause_low_conversion->solution_low_conversion high_isomers High Isomer Formation check_byproducts->high_isomers  Isomers high_dichlorides High Di-chlorinated Products check_byproducts->high_dichlorides  Di-chlorides cause_isomers Cause: - Non-optimal reaction conditions for desired regioselectivity high_isomers->cause_isomers cause_dichlorides Cause: - Excess chlorinating agent high_dichlorides->cause_dichlorides solution_isomers Solution: - Modify catalyst system - Optimize temperature cause_isomers->solution_isomers solution_dichlorides Solution: - Use stoichiometric amount of chlorinating agent cause_dichlorides->solution_dichlorides

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Reagents and Catalyst reaction Electrophilic Chlorination start->reaction quench Quenching with Ice Water reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Solvent Removal dry->concentrate distillation Fractional Distillation concentrate->distillation analysis GC/NMR Analysis distillation->analysis product Pure this compound analysis->product

Caption: A typical workflow for the synthesis and purification process.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-4-methylbenzotrifluoride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound consistently low?

A1: Low yields can stem from several factors, primarily related to the instability of the intermediate diazonium salt.

  • Incomplete Diazotization: The initial conversion of 2-amino-4-methylbenzotrifluoride to its diazonium salt may be incomplete.[1]

    • Solution: Ensure the reaction temperature is strictly maintained between 0-5°C.[2][3] Use a slight excess of sodium nitrite and ensure vigorous stirring to promote complete reaction. The presence of sufficient strong acid (like hydrochloric acid) is also crucial.[4]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature rises, even before the addition of the copper(I) chloride catalyst.[1]

    • Solution: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Maintain rigorous temperature control throughout the diazotization process.[1][3]

  • Suboptimal Sandmeyer Reaction Conditions: The copper-catalyzed substitution reaction may not be proceeding efficiently.

    • Solution: Ensure the copper(I) chloride catalyst is active and freshly prepared or properly stored. The temperature of the Sandmeyer reaction itself is also a critical parameter that may require optimization.

Q2: My final product is contaminated with a significant amount of 2-Methyl-4-(trifluoromethyl)phenol. How can I prevent this?

A2: The formation of the corresponding phenol is a common side reaction that occurs when the diazonium group is replaced by a hydroxyl group from the aqueous solvent.[1]

  • Cause: This side reaction is highly temperature-dependent. If the cold diazonium salt solution is allowed to warm up before the chloride ion can replace the diazonium group, the formation of the phenol will be favored.[1]

  • Prevention:

    • Maintain the temperature of the diazonium salt solution strictly at 0-5°C until it is added to the copper(I) chloride solution.[2]

    • Ensure a sufficiently high concentration of chloride ions is present during the Sandmeyer reaction to outcompete the water molecules.

Q3: I have observed the formation of colored impurities in my reaction mixture. What are they and how can I avoid them?

A3: The formation of colored byproducts often points to azo coupling reactions.[1]

  • Cause: This occurs when the diazonium salt (which is an electrophile) reacts with an unreacted molecule of the starting amine, 2-amino-4-methylbenzotrifluoride (which is a nucleophile). This is more common with electron-rich anilines.[1][4]

  • Prevention:

    • Ensure a slight excess of nitrous acid is used to fully convert the starting amine to the diazonium salt.

    • Maintain a sufficiently acidic environment (low pH), as the coupling reaction is generally suppressed under strongly acidic conditions.[4]

    • Slow, controlled addition of the sodium nitrite solution can also help to minimize the concentration of unreacted amine at any given time.

Q4: The reaction seems to be incomplete, with a significant amount of starting material (2-amino-4-methylbenzotrifluoride) remaining. What could be the issue?

A4: Incomplete conversion of the starting material is typically due to issues with the diazotization step.

  • Cause: Insufficient nitrous acid (generated from sodium nitrite and strong acid) is the most likely cause.[1] This could be due to using a substoichiometric amount of sodium nitrite or decomposition of the nitrous acid before it can react.

  • Solution:

    • Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents).

    • Ensure the sodium nitrite solution is added slowly and below the surface of the reaction mixture to maximize its reaction with the amine.

    • Verify the concentration and amount of the strong acid used.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the diazotization of 2-amino-4-methylbenzotrifluoride?

A: The optimal temperature for the diazotization of most anilines, including presumably 2-amino-4-methylbenzotrifluoride, is between 0°C and 5°C.[2][3] This low temperature is critical to ensure the stability of the resulting diazonium salt.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, working with diazonium salts requires stringent safety measures.

  • Explosion Hazard: Solid, dry diazonium salts are explosive and should be handled with extreme caution. It is strongly recommended to keep them in solution at all times and to use them immediately after preparation.[1]

  • Ventilation: The reaction can produce nitrogen gas and other volatile compounds. Always perform the synthesis in a well-ventilated fume hood.[2]

Q: How can I purify the final this compound product?

A: Purification of the crude product can typically be achieved through standard laboratory techniques.

  • Work-up: After the reaction is complete, a standard work-up procedure would involve quenching the reaction, separating the organic layer, washing it with water and brine, and drying it over an anhydrous salt like sodium sulfate.

  • Purification: The final product can often be purified by fractional distillation under reduced pressure or by column chromatography.[5]

Summary of Potential Side Reactions

Side ProductIUPAC NamePotential CauseMethod of Minimization
alt text
2-Methyl-4-(trifluoromethyl)phenolWarming of the diazonium salt solution before Sandmeyer reaction.[1]Maintain strict temperature control (0-5°C).[2]
alt text
(E)-1,2-bis(2-chloro-4-(trifluoromethyl)phenyl)diazeneReaction of diazonium salt with unreacted amine.[1][4]Use a slight excess of sodium nitrite; maintain low pH.[4]
alt text
2,2'-dichloro-4,4'-bis(trifluoromethyl)-1,1'-biphenylRadical coupling during the Sandmeyer reaction.[2]Optimize catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Diazotization of 2-amino-4-methylbenzotrifluoride
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methylbenzotrifluoride in aqueous hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[3]

  • Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water and cool it in an ice bath.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 5°C.[3]

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Protocol 2: Sandmeyer Reaction
  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) chloride solution with vigorous stirring.

  • A controlled evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture (e.g., to 50-60°C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

Visualizing the Reaction Pathways

Synthesis_Side_Reactions Synthesis of this compound and Side Reactions A 2-Amino-4-methylbenzotrifluoride B Arenediazonium Salt A->B Diazotization (NaNO2, HCl, 0-5°C) C This compound (Desired Product) B->C Sandmeyer Reaction (CuCl) D 2-Methyl-4-(trifluoromethyl)phenol B->D Side Reaction (H2O, Heat) E Azo Compound B->E Side Reaction (+ Unreacted Amine)

Caption: Main reaction and side pathways in the synthesis.

References

Technical Support Center: Resolving Isomer Separation in Benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of isomer separation in benzotrifluoride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of benzotrifluoride derivative isomers so challenging?

A1: Benzotrifluoride derivatives, which include positional (ortho, meta, para), cis/trans, and chiral isomers, often possess very similar physicochemical properties.[1] This similarity in properties like boiling point, polarity, and solubility makes their separation by standard chromatographic or crystallization techniques difficult, frequently resulting in co-elution or poor resolution.[1] The presence of the trifluoromethyl (-CF3) group can influence the molecule's polarity and interactions with stationary phases, adding another layer of complexity to the separation.

Q2: What are the most common analytical techniques for separating benzotrifluoride isomers?

A2: The most prevalent and effective techniques for separating benzotrifluoride isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3] Supercritical Fluid Chromatography (SFC) is also a powerful tool, particularly for chiral separations.[4][5][6] Fractional crystallization can be employed as a purification method, especially for separating positional isomers when there are sufficient differences in their crystal packing and solubility.[7][8]

Q3: What initial steps should I take when developing a separation method for benzotrifluoride isomers?

A3: A systematic approach is crucial. Start by gathering information about the specific isomers in your mixture, including their structures and predicted properties. For chromatographic methods, begin with a scouting gradient to get a general idea of the retention behavior of your compounds.[9] Based on the initial results, you can then select a more appropriate column and optimize the mobile phase (for HPLC) or temperature program (for GC).

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution or co-elution of positional isomers (e.g., chloro- or nitrobenzotrifluorides).

  • Possible Cause 1: Inappropriate Stationary Phase.

    • Solution: For aromatic positional isomers, columns that offer alternative selectivity to standard C18 columns are often more effective. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice as they can provide π-π interactions with the aromatic ring of the benzotrifluoride derivatives, enhancing separation.[10][11] The choice of a phenyl stationary phase can lead to changes in elution order and improved resolution compared to C18 columns.[12]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. Acetonitrile can suppress π-π interactions, while methanol may enhance them, offering a valuable tool for optimizing selectivity on phenyl columns.[12][13] For ionizable benzotrifluoride derivatives, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

Problem: Peak tailing observed for benzotrifluoride derivatives.

  • Possible Cause 1: Secondary Interactions with Residual Silanols.

    • Solution: Fluorinated compounds can sometimes exhibit strong interactions with active silanol groups on the silica surface of the column, leading to peak tailing.[9] Using a highly end-capped column or adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress these interactions.[14] For basic derivatives, the addition of a small amount of a basic modifier like triethylamine (TEA) may be beneficial.

  • Possible Cause 2: Column Overload.

    • Solution: Inject a more dilute sample to see if the peak shape improves. If it does, you are likely overloading the column. Reduce the injection volume or the sample concentration.

Problem: Split peaks are observed in the chromatogram.

  • Possible Cause 1: Sample Solvent Incompatibility.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and splitting.[15][16]

  • Possible Cause 2: Column Void or Contamination.

    • Solution: A void at the head of the column or a blocked frit can cause the sample to travel through different flow paths, resulting in split peaks.[2][17] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column. Using a guard column can help prevent contamination of the analytical column.

Gas Chromatography (GC)

Problem: Inadequate separation of positional benzotrifluoride isomers.

  • Possible Cause 1: Incorrect Stationary Phase.

    • Solution: A standard non-polar column like a DB-5 (5% phenyl-methylpolysiloxane) is a good starting point and can be effective for separating many benzotrifluoride isomers based on their boiling points.[18][19] For more challenging separations, consider a more polar stationary phase or a column specifically designed for isomer analysis, such as one with a trifluoromethyl-functionalized stationary phase.

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: The temperature ramp rate is a critical parameter for separating closely eluting isomers.[20][21] A slower ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase and can significantly improve resolution.[22] You can also introduce an isothermal hold at a temperature just below the elution temperature of the critical pair to enhance separation.[21]

Problem: Chiral benzotrifluoride derivatives are not separating.

  • Solution: For the separation of enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns, such as those with β- or γ-cyclodextrin derivatives, are commonly used for the chiral separation of a wide range of compounds and can be effective for benzotrifluoride derivatives.

Crystallization

Problem: Failure to achieve separation of isomers through crystallization.

  • Possible Cause 1: Isomers form a solid solution or co-crystal.

    • Solution: Not all isomer pairs can be separated by simple crystallization.[23] If the isomers have very similar structures and packing abilities, they may crystallize together. In such cases, fractional crystallization, which involves multiple crystallization and separation steps, may be necessary.[7] Experiment with different solvents or solvent mixtures to alter the solubility and crystallization behavior of the isomers.

  • Possible Cause 2: Impurities are inhibiting crystallization.

    • Solution: The presence of impurities can sometimes hinder crystal formation. It may be necessary to first perform a preliminary purification step, such as column chromatography, to remove interfering substances before attempting crystallization.

Data Presentation

Table 1: HPLC Separation of Benzotrifluoride Derivatives - Example Data

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
2-ChlorobenzotrifluoridePhenyl-HexylAcetonitrile/Water (60:40)1.08.5
3-ChlorobenzotrifluoridePhenyl-HexylAcetonitrile/Water (60:40)1.09.2
4-ChlorobenzotrifluoridePhenyl-HexylAcetonitrile/Water (60:40)1.09.8
2-NitrobenzotrifluorideDB-5See GC Table--
3-NitrobenzotrifluorideDB-5See GC Table--
4-NitrobenzotrifluorideDB-5See GC Table--

Note: The retention times provided are illustrative and will vary depending on the specific HPLC system, column dimensions, and exact experimental conditions.

Table 2: GC Separation of Benzotrifluoride Derivatives - Example Data

CompoundColumnCarrier GasOven ProgramRetention Time (min)
2-NitrobenzotrifluorideDB-5 (30m x 0.25mm, 0.25µm)Helium100°C (2 min), then 10°C/min to 250°C12.1
3-NitrobenzotrifluorideDB-5 (30m x 0.25mm, 0.25µm)Helium100°C (2 min), then 10°C/min to 250°C12.5
4-NitrobenzotrifluorideDB-5 (30m x 0.25mm, 0.25µm)Helium100°C (2 min), then 10°C/min to 250°C12.9
2,5-DichlorobenzotrifluorideOV-1 (Capillary)Helium35°C to 300°C at 8°C/minNot Specified[24]

Note: The retention times provided are illustrative and will vary depending on the specific GC system and exact experimental conditions.[25]

Experimental Protocols

HPLC Method Development for Positional Isomer Separation
  • Column Selection: Begin with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start at 40% B, increase to 90% B over 20 minutes.

  • Optimization: Based on the results of the scouting run, adjust the gradient slope, initial and final mobile phase composition, and consider switching the organic modifier to methanol to alter selectivity.

GC Method for Positional Isomer Separation
  • Column Selection: Use a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) capillary column.[18][19]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • Injector and Detector:

    • Injector Temperature: 250 °C

    • Detector (FID or MS) Temperature: 280 °C

  • Initial Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Optimization: If co-elution occurs, decrease the ramp rate to 2-5 °C/min to improve resolution.[22]

Fractional Crystallization Protocol
  • Solvent Screening: Identify a suitable solvent or solvent system where the desired isomer has lower solubility than the other isomers, especially at reduced temperatures.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if necessary.[7]

Visualizations

HPLC_Troubleshooting_Workflow start Start | Peak Tailing Observed check_column Check Column Health | - Age and usage? - Voids or contamination? start->check_column check_mobile_phase Evaluate Mobile Phase | - pH appropriate for analyte? - Buffer concentration adequate? start->check_mobile_phase check_sample Assess Sample | - Concentration too high (overload)? - Solvent compatible with mobile phase? start->check_sample solution_column Solution | - Use end-capped column - Replace column check_column->solution_column solution_mobile_phase Solution | - Adjust pH - Increase buffer strength - Add modifier (e.g., TFA) check_mobile_phase->solution_mobile_phase solution_sample Solution | - Dilute sample - Reduce injection volume - Dissolve in mobile phase check_sample->solution_sample

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

GC_Optimization_Workflow start Start | Poor Isomer Resolution select_column Column Selection | Is the stationary phase appropriate? (e.g., DB-5 for general screening) start->select_column optimize_temp Optimize Temperature Program select_column->optimize_temp slow_ramp Decrease Ramp Rate (e.g., to 2-5 °C/min) optimize_temp->slow_ramp isothermal_hold Add Isothermal Hold (below elution temp of critical pair) optimize_temp->isothermal_hold check_flow Verify Carrier Gas Flow Rate | Is it optimal for the column ID? slow_ramp->check_flow isothermal_hold->check_flow resolved Resolution Achieved check_flow->resolved

Caption: A workflow for optimizing GC parameters to improve isomer separation.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. As a vital chemical intermediate in the pharmaceutical and agrochemical industries, mastering its preparation is crucial for the development of novel molecules with enhanced efficacy.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the available starting materials, scale, and desired purity profile. Below is a comparative overview of the most common industrial and laboratory-scale methods.

Synthetic Route Starting Material Key Reagents & Conditions Pros Cons
A: Electrophilic Chlorination 4-MethylbenzotrifluorideCl₂, Iron catalyst (e.g., FeCl₃)[3][4]Direct, uses readily available starting material.Can produce a mixture of isomers, risk of polychlorination.[4]
B: Halogen Exchange (Swarts-type) 2-Chloro-4-methylbenzotrichlorideAnhydrous Hydrogen Fluoride (HF) or other metallic fluorides (e.g., SbF₃).[5][6][7]High yield and regioselectivity.Requires specialized equipment to handle highly corrosive and toxic HF.[6]
C: Sandmeyer Reaction 2-Amino-4-methylbenzotrifluorideNaNO₂, HCl, CuCl[8]Good for specific isomer synthesis if the corresponding amine is available.Diazonium salts can be unstable; requires careful temperature control.[9]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?

Low yield is a multifaceted problem that can often be traced back to suboptimal reaction parameters or reagent quality.

Potential Causes & Solutions:

  • Inaccurate Stoichiometry: The molar ratio of reactants is critical. For instance, in electrophilic chlorination, an excess of chlorine gas can lead to the formation of di- and tri-substituted byproducts, consuming your starting material and reducing the yield of the desired mono-chloro product.[4]

    • Optimization Strategy: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your substrate to the chlorinating agent. Use a gas flow meter for gaseous reagents like chlorine and monitor the reaction progress closely using Gas Chromatography (GC) to stop the reaction upon consumption of the starting material.

  • Suboptimal Reaction Temperature: Temperature significantly influences reaction rate and selectivity.

    • Optimization Strategy: For electrophilic chlorination, temperatures are typically maintained between 40-95°C.[3][4] Lower temperatures may lead to an impractically slow reaction, while excessively high temperatures can promote byproduct formation. For Sandmeyer reactions, the diazotization step requires strict temperature control (0-5°C) to prevent the decomposition of the diazonium salt.[9] Perform small-scale experiments at varying temperatures (e.g., 40°C, 60°C, 80°C) to identify the optimal balance between reaction rate and selectivity.

  • Moisture Contamination: Reagents like ferric chloride (FeCl₃) and cyanuric chloride (if used in alternative routes) are highly sensitive to moisture and can be deactivated or hydrolyzed.[10]

    • Optimization Strategy: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Catalyst or Reagents: The catalyst (e.g., FeCl₃) may be old or of poor quality. Similarly, if using a solid fluorinating agent in a Swarts reaction, it may have degraded from improper storage.[7]

    • Optimization Strategy: Use a fresh, anhydrous catalyst. If possible, purchase reagents from a reputable supplier and store them under the recommended conditions.

Q2: I am getting a significant mixture of isomers (e.g., 3-chloro-4-methylbenzotrifluoride). How can I improve the regioselectivity?

This is the most significant challenge when using the electrophilic chlorination of 4-methylbenzotrifluoride. The outcome is a battle between the directing effects of the methyl group (-CH₃) and the trifluoromethyl group (-CF₃).

Causality:

  • The methyl group is an ortho, para-director.

  • The trifluoromethyl group is a strong electron-withdrawing group and a meta-director.[11]

This conflicting influence means that chlorination can occur at the 2-position (ortho to -CH₃) and the 3-position (meta to -CF₃).

Optimization Strategies:

  • Catalyst Choice: While iron-based catalysts are common, exploring other Lewis acids could alter the isomer ratio.

  • Temperature Control: Reaction temperature can influence the isomer distribution. Lower temperatures may favor one isomer over another. It is recommended to run the reaction at the lowest practical temperature that still affords a reasonable reaction rate.

  • Alternative Routes: If a specific isomer is required in high purity, the most effective solution is often to switch to a more regioselective synthetic route, such as the Sandmeyer reaction starting from the corresponding pure aniline precursor.

Caption: Directing effects in the chlorination of 4-methylbenzotrifluoride.

Q3: My final product is contaminated with di-chlorinated species. How can I prevent this?

Over-reaction is a common pitfall, leading to the formation of polychlorinated byproducts.

Potential Causes & Solutions:

  • Excess Chlorinating Agent: Adding too much chlorine relative to the substrate is the primary cause.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to the chlorination of the desired product.

Optimization Strategies:

  • Reaction Monitoring: This is the most critical factor. Monitor the reaction progress frequently (e.g., every 30-60 minutes) using an appropriate analytical technique like GC or TLC. The goal is to stop the reaction as soon as the starting material is consumed but before significant amounts of di-chloro byproducts appear.

  • Controlled Addition: Instead of adding all the chlorinating agent at once, add it portion-wise or, for gases, use a slow, steady flow rate. This maintains a low concentration of the chlorinating agent, favoring mono-substitution.

Q4: I am having difficulty purifying the final product away from its isomers.

The structural similarity and close boiling points of the isomers formed during electrophilic chlorination make purification challenging.[12]

Solutions:

  • Fractional Distillation: While difficult, fractional distillation under reduced pressure (vacuum distillation) is the most common industrial method.[6] This requires a highly efficient distillation column (e.g., a Vigreux or packed column) and careful control over the vacuum and temperature.

  • Preparative Chromatography: For laboratory-scale purification where high purity is essential, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be necessary, although these methods are less practical for large quantities.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions when performing these syntheses?

    • A: Always work in a well-ventilated fume hood.[13] When using reagents like anhydrous HF or chlorine gas, specialized equipment and emergency preparedness (e.g., calcium gluconate for HF burns) are mandatory.[14][15] The final product, this compound, is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16] Always consult the Safety Data Sheet (SDS) for all reagents and products.[13][15]

  • Q: How can I effectively monitor the reaction progress?

    • A: Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the preferred method.[17] It allows for the quantitative analysis of starting material, desired product, and byproducts, enabling precise determination of the optimal reaction endpoint. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.

  • Q: What are the characteristic analytical signatures for this compound?

    • A: In ¹H NMR, you would expect to see signals corresponding to the aromatic protons and a singlet for the methyl group protons. In ¹⁹F NMR, a singlet corresponding to the -CF₃ group would be characteristic. For GC-MS, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Section 4: Experimental Protocols

The following protocols are provided as a starting point for optimization.

Protocol A: Synthesis via Electrophilic Chlorination of 4-Methylbenzotrifluoride
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize excess chlorine gas.

  • Charging Reagents: To the flask, add 4-methylbenzotrifluoride (1.0 eq) and a catalytic amount of anhydrous ferric chloride (FeCl₃, ~0.05 eq).

  • Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 50°C).[4]

  • Chlorine Addition: Bubble chlorine gas (1.0-1.1 eq) slowly through the reaction mixture via the gas inlet tube.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze by GC to monitor the consumption of starting material and the formation of products and byproducts.

  • Quenching: Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Protocol B: Synthesis via Fluorination of 2-Chloro-4-methylbenzotrichloride (Swarts-type Reaction)

WARNING: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely toxic and corrosive. This protocol should only be performed by trained personnel in a specialized facility with appropriate safety measures in place.

  • Setup: In a pressure-rated reactor (e.g., a stainless-steel autoclave) suitable for handling HF, place 2-chloro-4-methylbenzotrichloride (1.0 eq).

  • HF Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride (a molar excess, e.g., 3-5 eq).

  • Reaction: Seal the reactor and heat it to the required temperature (e.g., 60-105°C) for several hours.[5][6] The reaction is typically run under pressure.

  • Monitoring: The progress can be monitored by analyzing samples taken from the reactor (if the equipment allows).

  • Workup: After cooling, carefully vent the excess HF into a suitable scrubber. The crude product is then typically neutralized with a base (e.g., aqueous sodium hydroxide), washed, and dried.

  • Purification: The final product is purified by distillation.

Caption: A decision-tree workflow for troubleshooting low reaction yields.

References

dealing with impurities in 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylbenzotrifluoride.

Troubleshooting Guide

This guide addresses common issues related to impurities in this compound in a question-and-answer format.

Q1: I am seeing multiple peaks in the GC-MS analysis of my this compound sample. What are these impurities?

A1: The most common impurities in this compound are positional isomers formed during the chlorination step of the synthesis. These isomers have the same molecular weight but differ in the substitution pattern on the benzene ring.

Common Positional Isomer Impurities:

Impurity NameStructure
4-Chloro-2-methylbenzotrifluoride
2-Chloro-6-methylbenzotrifluoride
Dichloro-4-methylbenzotrifluoride isomers

Over-chlorination can also lead to the formation of dichloro-4-methylbenzotrifluoride isomers. In addition, unreacted starting materials or reagents from the synthesis process may also be present.

Q2: My reaction yield is low, and the product is impure. How can I minimize the formation of these impurities during synthesis?

A2: Optimizing the reaction conditions during the chlorination of 4-methylbenzotrifluoride is crucial for minimizing the formation of positional isomers.

Key Parameters to Control:

  • Catalyst: Use a mild and selective catalyst to control the position of chlorination.

  • Temperature: Maintain a consistent and optimized reaction temperature to avoid over-chlorination and side reactions.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion is achieved to prevent the formation of multiple chlorinated byproducts.

  • Stoichiometry: Use the correct molar ratios of reactants to ensure complete conversion of the starting material without promoting side reactions.

Q3: How can I effectively remove the positional isomer impurities from my this compound sample?

A3: Due to the close boiling points of the positional isomers, a simple distillation is often insufficient. The most effective purification techniques are fractional distillation and preparative high-performance liquid chromatography (HPLC).

  • Fractional Distillation: This technique is suitable for separating compounds with small differences in boiling points. A fractionating column with a high number of theoretical plates is required for efficient separation.

  • Preparative HPLC: This method offers high resolution and is ideal for separating complex mixtures of isomers. The choice of stationary and mobile phases is critical for achieving good separation.

Detailed protocols for both techniques are provided in the Experimental Protocols section.

Q4: I am observing degradation of my this compound sample over time. How can I prevent this?

A4: Fluorinated aromatic hydrocarbons like this compound are generally stable due to the strong carbon-fluorine bond.[1] However, degradation can occur under harsh conditions.

To ensure stability, follow these storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

  • Avoid Extreme pH: Protect the compound from strong acids and bases, as these can promote hydrolysis of the trifluoromethyl group.

  • Thermal Stability: While generally thermally stable, avoid prolonged exposure to high temperatures to prevent decomposition.[1]

A logical troubleshooting workflow for dealing with impurities is illustrated below:

TroubleshootingWorkflow start Impure Sample gcms Perform GC-MS Analysis start->gcms identify Identify Impurities (Positional Isomers, Starting Materials) gcms->identify purify Select Purification Method identify->purify optimize_synthesis Optimize Synthesis (if impurities are from side reactions) identify->optimize_synthesis distillation Fractional Distillation (for larger quantities) purify->distillation Boiling point difference > 5-10 °C hplc Preparative HPLC (for high purity) purify->hplc Close boiling points or high purity needed pure_sample Pure Sample distillation->pure_sample hplc->pure_sample

A logical workflow for troubleshooting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The physical properties can be found in the table below.

PropertyValue
Molecular FormulaC₈H₆ClF₃
Molecular Weight194.58 g/mol
Boiling Point~178-180 °C at 760 mmHg
Density~1.35 g/cm³
AppearanceColorless liquid

Q2: What analytical methods are recommended for purity assessment?

A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities, including positional isomers. High-performance liquid chromatography (HPLC) with a UV detector can also be used for purity analysis.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q4: Can I use simple distillation to purify this compound?

A4: Simple distillation is generally not effective for separating the positional isomers of this compound due to their very close boiling points. Fractional distillation is the recommended distillation method.

Q5: What is the expected stability of this compound in common organic solvents?

A5: this compound is stable in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene under normal conditions. However, it is always good practice to prepare solutions fresh and store them in a cool, dark place.

Experimental Protocols

Analytical Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is for the identification and quantification of impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

ParameterValue
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
MS Source Temp.230 °C
MS Quad Temp.150 °C
Mass Range40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of high-purity dichloromethane.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Analyze the mass spectra of the impurity peaks and compare them with a library of known compounds to identify the positional isomers and other impurities.

  • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 10 mg of sample prep2 Dissolve in 1 mL of Dichloromethane prep1->prep2 analysis1 Inject 1 µL into GC-MS prep2->analysis1 analysis2 Run GC program analysis1->analysis2 analysis3 Acquire MS data analysis2->analysis3 data1 Identify peaks analysis3->data1 data2 Analyze mass spectra data1->data2 data3 Quantify impurities data2->data3

Workflow for GC-MS analysis of impurities.
Purification by Fractional Distillation

This protocol is for the separation of positional isomers of this compound on a larger scale.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the impure this compound. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. The heating rate should be slow and steady to allow for the establishment of a temperature gradient in the column.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The column should be insulated to maintain the temperature gradient.

  • Fraction Collection:

    • Collect the first fraction (forerun), which will be enriched in the most volatile components.

    • As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of the desired isomer. The boiling point of this compound is approximately 178-180 °C.

    • Change the receiving flask when the temperature begins to rise again, indicating the start of a higher-boiling fraction.

  • Shutdown: Stop the distillation before the flask boils to dryness.

Troubleshooting Fractional Distillation:

IssuePossible CauseSolution
Poor SeparationInsufficient column efficiencyUse a longer fractionating column or one with more efficient packing material.
Distillation rate too fastReduce the heating rate to allow for proper equilibration in the column.
BumpingUneven boilingUse fresh boiling chips or ensure efficient stirring.
FloodingExcessive heatingReduce the heating rate to prevent the column from being overwhelmed with vapor.
Purification by Preparative HPLC

This protocol is for the high-purity separation of this compound isomers.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • Preparative column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is a good starting point. Normal-phase chromatography on a silica column can also be effective.

Mobile Phase:

  • Reversed-Phase: A gradient of acetonitrile and water is typically used.

  • Normal-Phase: A gradient of hexane and ethyl acetate or isopropanol.

Example Preparative HPLC Method (Reversed-Phase):

ParameterValue
ColumnC18, 250 x 21.2 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60-90% B over 30 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm
Injection Volume1-5 mL (depending on sample concentration and column capacity)

Procedure:

  • Sample Preparation: Dissolve the impure sample in a minimal amount of the initial mobile phase.

  • Method Development: Optimize the separation on an analytical HPLC column first to determine the best mobile phase composition and gradient.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the well-separated peaks of the desired isomer.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Prep_HPLC_Workflow start Impure Sample dissolve Dissolve in Mobile Phase start->dissolve analytical_dev Analytical Method Development dissolve->analytical_dev scale_up Scale-up to Preparative Column analytical_dev->scale_up inject Inject Sample scale_up->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect evaporate Solvent Evaporation collect->evaporate end Pure Product evaporate->end

Workflow for purification by preparative HPLC.

References

Technical Support Center: Safe Disposal of 2-Chloro-4-methylbenzotrifluoride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and procedures for the safe disposal of 2-Chloro-4-methylbenzotrifluoride and associated waste materials generated during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 74483-46-8) is a halogenated aromatic compound.[1] It is classified as an irritant and can cause skin irritation.[2] In case of fire, it can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.

Q2: Can I dispose of small quantities of this compound waste down the sink?

No. Under no circumstances should organic solvents, especially halogenated compounds like this compound, be disposed of down the sink. This is to prevent contamination of water systems and damage to plumbing infrastructure. All waste must be collected and disposed of following approved hazardous waste procedures.

Q3: What is the appropriate waste container for this compound waste?

All this compound waste, including contaminated solvents, reaction mixtures, and contaminated disposable labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. The label should clearly state "Halogenated Organic Waste" and list this compound as a constituent.

Q4: What are the potential products of thermal decomposition of this compound?

Thermal decomposition, such as in the case of a fire or incineration, can lead to the release of irritating and toxic gases. The primary hazardous decomposition products include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

Q5: What is the appropriate RCRA waste code for this compound?

While a specific RCRA waste code for this compound is not explicitly listed, wastes from the production of chlorinated aromatic hydrocarbons may fall under the "K" list (source-specific wastes) or the "F" list (wastes from non-specific sources).[3] For example, distillation bottoms from the production of chlorobenzenes are listed as K085.[3] Spent solvents containing halogenated compounds are often classified under the F001 or F002 codes.[4][5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for the precise waste code designation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Accidental Spill of this compound Improper handling, container failure.1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. 4. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). 5. Collect the absorbed material into a designated hazardous waste container. 6. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. 7. For large spills, contact your institution's EHS office immediately.
Waste Container is Leaking Container degradation, improper sealing.1. Immediately place the leaking container into a larger, compatible secondary containment bin. 2. Transfer the waste into a new, properly labeled hazardous waste container. 3. Inspect the original container to determine the cause of the leak and prevent recurrence. 4. Report the incident to your laboratory supervisor and EHS office.
Unsure if a Solvent Mixture Should be Classified as Halogenated Waste Cross-contamination of non-halogenated solvents with this compound.Any solvent mixture containing a halogenated compound, regardless of the concentration, must be treated as halogenated waste. Segregate it into the designated halogenated waste stream to avoid costly disposal complications.
Fire Involving this compound Ignition source near the flammable liquid.1. In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. 2. For a large fire, evacuate the area and activate the fire alarm. 3. Be aware that hazardous decomposition products (HCl, HF) will be present in the smoke. Do not inhale fumes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 74483-46-8
Molecular Formula C8H6ClF3
Molecular Weight 194.58 g/mol [1]
Boiling Point 184.6 °C at 760 mmHg[1]
Density 1.287 g/cm³[1]
Flash Point 68.7 °C[1]
Water Solubility Low (estimated)[1]

Table 2: Occupational Exposure Limits for Similar Halogenated Aromatic Compounds

SubstanceLimit TypeValueIssuing Organization
BenzeneNIOSH REL (TWA)0.1 ppmNIOSH[6][7]
BenzeneNIOSH REL (STEL)1 ppmNIOSH[6][7]
BenzeneOSHA PEL (TWA)1 ppmOSHA[6][7]
BenzeneOSHA PEL (STEL)5 ppmOSHA[6][7]
TrichloroethyleneNIOSH REL (Ceiling, as anesthetic)2 ppm (60 min)NIOSH[8]
TrichloroethyleneNIOSH REL (TWA, other exposures)25 ppm (10 hr)NIOSH[8]

Note: Specific occupational exposure limits for this compound have not been established by major regulatory agencies. The values for similar compounds are provided for guidance and risk assessment purposes. Always strive to minimize exposure to as low as reasonably achievable.

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

Objective: To ensure the safe and compliant collection of all waste streams containing this compound.

Materials:

  • Designated and labeled "Halogenated Organic Waste" container (chemically compatible, e.g., glass or polyethylene-lined steel).

  • Secondary containment for the waste container.

  • Waste manifest/log.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), lab coat.

Procedure:

  • Container Preparation:

    • Ensure the primary waste container is clean, dry, and in good condition.

    • Place a clear and accurate label on the container, including the words "Hazardous Waste," "Halogenated Organic Waste," and a list of all constituents, including "this compound."

    • Place the primary container in a larger, chemically resistant secondary containment bin.

  • Waste Collection:

    • Carefully pour all liquid waste containing this compound into the designated container using a funnel to prevent spills.

    • Collect all contaminated solid waste (e.g., pipette tips, contaminated gloves, absorbent paper) in a separate, clearly labeled solid waste bag or container designated for halogenated waste.

    • Do not mix halogenated waste with non-halogenated waste streams.

  • Record Keeping:

    • Maintain a log of the waste added to the container, including the chemical name, approximate quantity, and date.

  • Storage:

    • Keep the waste container securely closed when not in use.

    • Store the container in a well-ventilated area, away from ignition sources and incompatible materials.

    • Arrange for waste pickup with your institution's EHS office when the container is no more than 90% full.

Visualizations

Waste_Disposal_Workflow Safe Disposal Workflow for this compound Waste cluster_0 Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Temporary Storage cluster_3 Disposal A Experimentation with This compound B Liquid Waste (e.g., reaction mixtures, solvents) A->B C Solid Waste (e.g., contaminated gloves, pipette tips) A->C D Collect in Labeled 'Halogenated Liquid Waste' Container B->D E Collect in Labeled 'Halogenated Solid Waste' Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Ensure Container is Closed and in Secondary Containment F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I EHS Transports to Licensed Hazardous Waste Facility H->I J Final Disposal (e.g., High-Temperature Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Technical Support Center: Troubleshooting Guide for Reactions with 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for troubleshooting common issues encountered during chemical reactions involving 2-Chloro-4-methylbenzotrifluoride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to provide targeted solutions to challenges that may arise during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, the use of an electron-deficient aryl chloride such as this compound can present challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue when using less reactive aryl chlorides. Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient and sterically hindered aryl chlorides, highly active catalyst systems are often necessary. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu families (e.g., XPhos, SPhos, RuPhos), are often effective at promoting the challenging oxidative addition step.

  • Base: The strength and nature of the base are crucial for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Reaction Temperature: Higher temperatures are generally required to overcome the activation energy for the C-Cl bond cleavage. Temperatures in the range of 80-120 °C are common.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Use of a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or employing a pre-catalyst that readily generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.

Q3: Protodeboronation of my boronic acid is a significant side reaction. What measures can I take to prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction. To mitigate this:

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions and a non-aqueous base can be beneficial.

  • Choice of Base: Using milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes reduce the rate of protodeboronation.

  • Boronic Ester Derivatives: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Observation Potential Cause Recommended Solution
No or low conversion of starting material Inactive catalyst system- Use a fresh, high-purity palladium source and ligand.- Switch to a more active ligand (e.g., XPhos, SPhos).- Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Insufficiently strong base- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperature- Increase the reaction temperature in 10 °C increments (up to 120 °C).
Formation of homocoupled boronic acid product Presence of oxygen- Ensure rigorous degassing of all reagents and the reaction vessel.
Inefficient reduction of Pd(II) precatalyst- Use a Pd(0) source (e.g., Pd₂(dba)₃).
Significant protodeboronation of boronic acid Presence of water/protons- Use anhydrous solvents and reagents.- Switch to a non-aqueous base.
Base-promoted decomposition- Use a milder base (e.g., KF).- Use a more stable boronic ester derivative.
Complex mixture of byproducts Catalyst decomposition- Use a more robust ligand.- Lower the reaction temperature if possible.
Side reactions of functional groups- Protect sensitive functional groups on the boronic acid or aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with (4-methoxyphenyl)boronic acid

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, (4-methoxyphenyl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (80-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Suzuki-Miyaura Coupling Experimental Workflow

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the reaction of this compound can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not proceeding. What are the initial troubleshooting steps?

A1: The catalyst system is paramount for the amination of aryl chlorides.

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required for the amination of aryl chlorides.

  • Palladium Source: Pre-catalysts such as the Buchwald G3 or G4 palladacycles are often more effective than simple Pd(II) salts like Pd(OAc)₂ as they more reliably generate the active Pd(0) species.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

Q2: I am observing decomposition of my starting materials or product. What could be the cause?

A2: Decomposition can be caused by harsh reaction conditions.

  • Base Sensitivity: Some functional groups are sensitive to the strong bases used in Buchwald-Hartwig amination. If your substrate is base-sensitive, consider using a milder base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher reaction temperatures.

  • Temperature: While high temperatures are often needed, prolonged heating can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
Observation Potential Cause Recommended Solution
No or low conversion Ineffective catalyst system- Switch to a more active, bulky ligand (e.g., BrettPhos for primary amines).- Use a palladacycle pre-catalyst.- Increase catalyst loading.
Base is not strong enough- Use NaOtBu or LiHMDS.
Decomposition of starting material/product Base-sensitive functional groups- Screen milder bases (K₃PO₄, Cs₂CO₃).
Reaction temperature too high- Lower the reaction temperature and monitor for longer reaction times.
Formation of hydrodehalogenated byproduct Reductive elimination from a Pd-H species- Ensure anhydrous conditions.- Use a ligand that promotes reductive elimination of the desired product.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and may require optimization.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Buchwald_Troubleshooting start Low/No Yield catalyst Is the catalyst system active enough? start->catalyst base Is the base strong enough? catalyst->base No solution1 Use more active ligand (e.g., BrettPhos) and/or a palladacycle pre-catalyst. catalyst->solution1 Yes conditions Are reaction conditions too harsh? base->conditions No solution2 Switch to NaOtBu or LiHMDS. base->solution2 Yes solution3 Screen milder bases (K₃PO₄, Cs₂CO₃) or lower the temperature. conditions->solution3 Yes

Troubleshooting Logic for Buchwald-Hartwig Amination

III. Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing trifluoromethyl group on this compound can activate the aryl chloride towards nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is slow or incomplete. How can I increase the reaction rate?

A1: The rate of SNAr reactions is highly dependent on several factors:

  • Nucleophile: The nucleophilicity of the attacking species is key. Stronger nucleophiles will react faster.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used as they can solvate the cation of the nucleophile, increasing its reactivity, and can stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Heating the reaction mixture will increase the reaction rate.

  • Leaving Group: While chlorine is a reasonable leaving group in activated systems, the corresponding fluoride would be more reactive in SNAr reactions.

Q2: I am observing side products in my SNAr reaction. What are the likely causes?

A2: Side reactions can arise from the reactivity of the nucleophile or the reaction conditions.

  • Reaction with other functional groups: If your nucleophile is a strong base, it may react with other functional groups on the substrate.

  • Solvent participation: In some cases, the solvent can act as a nucleophile, leading to undesired byproducts.

Troubleshooting Guide: Incomplete SNAr Reaction
Observation Potential Cause Recommended Solution
Slow or incomplete reaction Poor nucleophile- Use a stronger nucleophile if possible.- Use a phase-transfer catalyst for biphasic reactions.
Suboptimal solvent- Switch to a more polar aprotic solvent (e.g., DMSO, NMP).
Low reaction temperature- Increase the reaction temperature.
Formation of multiple products Reaction with other functional groups- Protect sensitive functional groups.- Use a more selective nucleophile.
Solvent participation- Choose a less reactive solvent.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

This protocol is a general guideline.

Reagents:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide.

  • Add anhydrous DMF and stir to dissolve.

  • Add this compound dropwise at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography.

SNAr_Pathway substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate nucleophile Nucleophile (e.g., MeO⁻) nucleophile->substrate Nucleophilic Attack product Substitution Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (Cl⁻) intermediate->leaving_group

Simplified SNAr Reaction Pathway

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-methylbenzotrifluoride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires precise analytical monitoring to control its purity and identify potential impurities.

This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of this compound. We will delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and present a comparative analysis of their performance based on experimental data for structurally related compounds.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the information sought—be it for structural elucidation, purity assessment, or quantification. The following tables summarize the expected performance characteristics for the analysis of this compound by various techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterExpected Value/Characteristic
Retention Time Dependent on column and temperature program; typically 5-15 minutes.
Molecular Ion (M+) m/z 194/196 (due to 35Cl/37Cl isotopes)
Key Fragment Ions m/z 175/177 ([M-F]+), 159/161 ([M-Cl]+), 125 ([M-CF3]+)
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) Mid to high ng/mL range

Table 2: High-Performance Liquid Chromatography (HPLC) Data

ParameterExpected Value/Characteristic
Retention Time Dependent on column, mobile phase, and flow rate; typically 3-10 minutes on a C18 column.
λmax (UV-Vis) Approximately 220 nm and 270 nm
Limit of Detection (LOD) Low μg/mL range
Limit of Quantification (LOQ) Mid μg/mL range

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)

NucleusExpected Chemical Shift (δ) / ppmMultiplicity
1H ~7.5 (Ar-H), ~7.3 (Ar-H), ~7.2 (Ar-H), ~2.4 (CH3)d, d, s, s
13C ~138 (C-Cl), ~135 (C-CH3), ~132 (q, C-CF3), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~124 (q, CF3), ~20 (CH3)s, s, q, d, d, d, q, q
19F ~ -63s

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm-1)Assignment
3050-3100 C-H stretch (aromatic)
2850-2960 C-H stretch (methyl)
1600-1620 C=C stretch (aromatic)
1100-1350 C-F stretch (trifluoromethyl)
1000-1100 C-Cl stretch

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for purity assessment and impurity profiling of this compound.

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantitative analysis of this compound in bulk materials and reaction mixtures.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 270 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound. 1H, 13C, and 19F NMR provide detailed information about the molecular structure.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

NMR Acquisition Parameters:

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • 19F NMR:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Relaxation Delay: 1.0 s

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Sample Preparation: A small amount of the liquid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) plates.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a UATR accessory.

FTIR Acquisition Parameters:

  • Scan Range: 4000-400 cm-1

  • Resolution: 4 cm-1

  • Number of Scans: 16

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for the key characterization techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve in Dichloromethane Prep2 Dilute to 10-100 µg/mL Prep1->Prep2 GC Gas Chromatography (HP-5MS Column) Prep2->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Data1 Identify Retention Time MS->Data1 Data2 Analyze Mass Spectrum (Molecular Ion & Fragments) Data1->Data2

GC-MS Experimental Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep1 Dissolve in Mobile Phase Prep2 Prepare Calibration Standards Prep1->Prep2 HPLC HPLC Separation (C18 Column) Prep2->HPLC UV UV-Vis Detection (220 & 270 nm) HPLC->UV Data1 Determine Retention Time UV->Data1 Data2 Quantify using Calibration Curve Data1->Data2

HPLC Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Prep1 Dissolve in CDCl3 with TMS H1 1H NMR Prep1->H1 C13 13C NMR F19 19F NMR Data1 Analyze Chemical Shifts, Multiplicities, and Coupling Constants F19->Data1 Data2 Confirm Molecular Structure Data1->Data2

A Comparative Guide to 2-Chloro-4-methylbenzotrifluoride and Other Fluorinated Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern agrochemical and pharmaceutical development. Fluorinated intermediates serve as critical building blocks, often imparting enhanced efficacy, metabolic stability, and bioavailability to the final active ingredients. This guide provides an objective comparison of 2-Chloro-4-methylbenzotrifluoride with a key alternative, 4-Chlorobenzotrifluoride, in the context of synthesizing dinitroaniline herbicides, a widely used class of agricultural products.

Introduction to Fluorinated Benzotrifluorides

Benzotrifluoride derivatives are pivotal intermediates in the chemical industry. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly influence the chemical reactivity and biological activity of a molecule. When combined with other substituents like chlorine and methyl groups, a diverse range of intermediates with tailored properties can be produced. This guide focuses on a comparative analysis of two such intermediates in the synthesis of trifluralin, a selective, pre-emergence dinitroaniline herbicide.

Physicochemical Properties of Key Intermediates

A comparison of the fundamental physical and chemical properties of this compound and its common alternative, 4-Chlorobenzotrifluoride, is essential for understanding their behavior in chemical synthesis.

PropertyThis compound4-Chlorobenzotrifluoride4-Chloro-3,5-dinitrobenzotrifluoride
CAS Number 74483-46-898-56-6393-75-9
Molecular Formula C8H6ClF3C7H4ClF3C7H2ClF3N2O4
Molecular Weight 194.58 g/mol 180.55 g/mol 270.55 g/mol [1][2]
Appearance Clear liquidColorless liquidYellow crystals[1]
Boiling Point 184.6°C at 760 mmHg138.6°C-
Melting Point --32.8°C50-55°C[2]
Density ~1.287 g/cm³~1.34 g/cm³-

Synthetic Pathways to Dinitroaniline Herbicides: A Comparative Analysis

The commercial synthesis of trifluralin typically proceeds from 4-Chlorobenzotrifluoride. An alternative pathway can be envisaged starting from this compound. Below is a comparison of these two routes.

Route 1: The Established Pathway from 4-Chlorobenzotrifluoride

This widely used industrial process involves a two-stage nitration of 4-Chlorobenzotrifluoride to produce the key intermediate 4-Chloro-3,5-dinitrobenzotrifluoride, which is then aminated to yield trifluralin.[3]

cluster_0 Route 1: From 4-Chlorobenzotrifluoride A 4-Chlorobenzotrifluoride B 4-Chloro-3-nitrobenzotrifluoride A->B Nitration (HNO3, H2SO4) C 4-Chloro-3,5-dinitrobenzotrifluoride B->C Dinitration (HNO3, Oleum) Yield: High D Trifluralin C->D Amination (Dipropylamine) Yield: ~98.5%

Fig. 1: Synthetic pathway from 4-Chlorobenzotrifluoride.
Route 2: A Hypothetical Pathway from this compound

A plausible, though less documented, synthetic route to a dinitroaniline herbicide analogous to trifluralin could start from this compound. This would involve dinitration followed by amination. The directing effects of the substituents (-Cl, -CH3, -CF3) would influence the position of nitration. The methyl group is an ortho-, para-director, the chlorine is a weak ortho-, para-director, and the trifluoromethyl group is a meta-director. The interplay of these directing effects would likely lead to a mixture of isomers, potentially complicating the synthesis and purification, which may explain why this is not the preferred industrial route.

cluster_1 Route 2: From this compound E This compound F Dinitro-2-chloro-4-methylbenzotrifluoride isomers E->F Dinitration (HNO3, H2SO4) Yield: Potentially lower, isomer mixture G Dinitroaniline herbicide F->G Amination (Dipropylamine)

Fig. 2: Hypothetical pathway from this compound.

Experimental Protocols and Data

Experimental Protocol for the Synthesis of Trifluralin from 4-Chloro-3,5-dinitrobenzotrifluoride

This protocol is based on established industrial synthesis methods.

1. Dinitration of 4-Chlorobenzotrifluoride:

A two-stage nitration process is typically employed.[4]

  • Mononitration: 4-Chlorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzotrifluoride.

  • Dinitration: The mononitro compound is then further nitrated using a stronger nitrating agent, such as a mixture of nitric acid and oleum (fuming sulfuric acid), to produce 4-chloro-3,5-dinitrobenzotrifluoride.[3] High yields are reported for this two-step process.[4]

2. Amination of 4-Chloro-3,5-dinitrobenzotrifluoride:

The resulting 4-chloro-3,5-dinitrobenzotrifluoride is reacted with di-n-propylamine in the presence of a base, such as sodium hydroxide, to yield trifluralin.[5]

  • Reaction Conditions: The reaction is typically carried out in water at a controlled pH (7.5-8.5) and temperature (60-80°C).[5]

  • Yield: High yields of approximately 98.5% have been reported for this amination step.[5]

Comparative Performance
ParameterRoute 1 (from 4-Chlorobenzotrifluoride)Route 2 (from this compound)
Starting Material Availability Widely available as a commercial chemical.Available as a specialty chemical intermediate.
Number of Steps 2 (Dinitration, Amination)2 (Dinitration, Amination)
Key Intermediate 4-Chloro-3,5-dinitrobenzotrifluorideDinitro-2-chloro-4-methylbenzotrifluoride isomers
Selectivity of Nitration High selectivity to the desired 3,5-dinitro product.Potentially lower selectivity, leading to a mixture of isomers due to competing directing effects of the substituents.
Overall Yield High (industrial processes are optimized for high throughput and yield).Likely lower due to the formation of isomeric byproducts that would require separation.
Purification Relatively straightforward purification of the final product.Potentially complex purification to isolate the desired active isomer from other dinitroaniline byproducts.

Logical Workflow for Intermediate Selection

The choice of a starting intermediate for a multi-step synthesis is a critical decision that impacts the efficiency, cost, and environmental footprint of the entire process. The following workflow illustrates the key considerations:

Start Define Target Molecule (e.g., Dinitroaniline Herbicide) Step1 Identify Potential Starting Intermediates (e.g., 4-Chlorobenzotrifluoride, This compound) Start->Step1 Step2 Evaluate Synthetic Pathways Step1->Step2 Step3 Analyze Reaction Selectivity and Yield Step2->Step3 Step4 Consider Purification and Cost-Effectiveness Step3->Step4 Decision Select Optimal Intermediate Step4->Decision End Proceed with Synthesis Decision->End Optimal Pathway Identified

Fig. 3: Decision workflow for selecting a fluorinated intermediate.

Conclusion

While this compound is a valuable fluorinated intermediate for various applications, for the specific synthesis of dinitroaniline herbicides like trifluralin, 4-Chlorobenzotrifluoride presents a more efficient and established synthetic route. The high selectivity of the dinitration step starting from 4-Chlorobenzotrifluoride leads to a higher overall yield and simpler purification of the final product. In contrast, the dinitration of this compound is likely to produce a mixture of isomers, which would complicate the manufacturing process and reduce the overall efficiency.

For researchers and drug development professionals, this comparison highlights the importance of considering not only the availability of starting materials but also the regioselectivity of key synthetic transformations when designing a synthetic pathway. The established industrial synthesis of trifluralin from 4-Chlorobenzotrifluoride serves as a clear example of an optimized process based on these principles.

References

A Comparative Guide to the Purity Validation of 2-Chloro-4-methylbenzotrifluoride by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 2-Chloro-4-methylbenzotrifluoride, a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by representative experimental data and detailed protocols.

The Role of GC-MS in Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] The GC component separates the analyte from potential impurities based on their boiling points and affinities for the chromatographic column, while the MS component provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments.[1]

Experimental Protocol: Purity Validation of this compound by GC-MS

This section outlines a representative experimental protocol for the purity validation of this compound using GC-MS.

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Autosampler for automated injections.

  • Data acquisition and processing software.

2. Materials and Reagents:

  • This compound test sample.

  • High-purity reference standard of this compound (≥99.5%).

  • GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Helium (carrier gas), purity ≥ 99.999%.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the chosen GC-grade solvent in a volumetric flask.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 100 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard solution to cover a concentration range of 1 µg/mL to 150 µg/mL.

4. GC-MS Conditions:

ParameterRecommended Setting
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu (full scan)
Solvent Delay 3 minutes

5. Data Analysis and Purity Calculation:

  • The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Performance Characteristics of the GC-MS Method

The following table summarizes the typical performance characteristics for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method for the purity analysis of this compound, other techniques can also be employed, each with its own advantages and limitations.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.[2]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3]Provides structural information and quantification based on the magnetic properties of atomic nuclei.[4]
Applicability Ideal for volatile and semi-volatile compounds.[2]Suitable for non-volatile and thermally labile compounds.[3]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹⁹F).[4]
Sample Preparation Simple dilution in a volatile solvent.Dissolution in the mobile phase, may require filtration.[3]Dissolution in a deuterated solvent with an internal standard.[5]
Sensitivity High sensitivity, capable of detecting trace impurities.[3]Sensitivity is detector-dependent (e.g., UV, DAD), generally good but may be lower than GC-MS for certain compounds.[3]Generally lower sensitivity than chromatographic methods.
Selectivity/Identification Excellent, provides structural information from mass spectra for definitive peak identification.[3]Relies on retention time and UV spectrum for identification, which can be less specific than MS.[1]Provides unambiguous structural confirmation and can distinguish between isomers.[6]
Quantification Highly accurate and precise, especially with the use of an internal standard.Robust and widely used for routine quality control, offering good precision and accuracy.Provides an absolute purity value without the need for a specific reference standard of the analyte.[5]
Potential Issues Not suitable for non-volatile or thermally unstable compounds. High temperatures can cause degradation of some analytes.[3]Co-elution of impurities with the main peak can be a challenge. Not all impurities may have a UV chromophore.[7]Signal overlap can complicate quantification. Requires a highly stable and well-characterized internal standard.[7]

Visualizing the Workflow

To better understand the logical flow of the purity validation process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a comparison of the analytical approaches.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibrants dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation identify->calculate report report calculate->report Generate Report

GC-MS Experimental Workflow

cluster_methods Analytical Methods cluster_gcms GC-MS Attributes cluster_hplc HPLC Attributes cluster_qnmr qNMR Attributes start Purity Validation of This compound gcms GC-MS start->gcms hplc HPLC start->hplc qnmr qNMR start->qnmr gcms_adv High Sensitivity Definitive Identification gcms->gcms_adv Advantages gcms_dis Requires Volatility Thermal Degradation Risk gcms->gcms_dis Disadvantages hplc_adv Broad Applicability Good for Non-volatiles hplc->hplc_adv Advantages hplc_dis Less Specific Identification UV Chromophore Needed hplc->hplc_dis Disadvantages qnmr_adv Absolute Quantification No Reference Standard Needed qnmr->qnmr_adv Advantages qnmr_dis Lower Sensitivity Signal Overlap Issues qnmr->qnmr_dis Disadvantages

Comparison of Analytical Methods

Conclusion

For the purity validation of this compound, GC-MS stands out as a highly suitable and powerful technique. Its high sensitivity and specificity allow for the reliable detection and identification of volatile and semi-volatile impurities that may be present.[3] While HPLC offers broader applicability for non-volatile compounds and qNMR provides the advantage of absolute quantification without a specific reference standard, the nature of this compound makes GC-MS an excellent first choice for comprehensive purity assessment.[3][5]

For routine quality control, a validated GC-MS method provides the necessary accuracy, precision, and robustness. In research and development settings, where a deeper understanding of the impurity profile is often required, GC-MS is invaluable for identifying unknown impurities. For a complete and orthogonal approach to purity validation, especially in a regulatory environment, the use of a secondary technique such as HPLC or qNMR is recommended to provide complementary information and a higher degree of confidence in the analytical results.

References

A Comparative Guide to the Synthesis of Benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into an aromatic ring is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides an objective comparison of the efficiency of common methods for synthesizing benzotrifluoride derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction selection and optimization.

Data Presentation: Comparison of Synthesis Efficiency

The following table summarizes the performance of three primary methods for the synthesis of benzotrifluoride derivatives: copper-catalyzed trifluoromethylation, palladium-catalyzed trifluoromethylation, and gas-phase fluorination of benzotrichlorides. The data presented is for the synthesis of representative benzotrifluoride derivatives to allow for a comparative assessment of reaction yields under various conditions.

Synthesis MethodSubstrateReagents & ConditionsProductYield (%)Reference
Copper-Catalyzed 4-IodotolueneCuI (2 mol%), 1,10-phenanthroline (2 mol%), Zn dust, CF₃I, DMPU, 50 °C, 24 h4-Methylbenzotrifluoride~85%[1]
4-Iodobenzonitrile"Ligandless" fluoroform-derived CuCF₃, DMF, 50 °C, 2 h4-Cyanobenzotrifluoride99%[2]
4-Bromobenzonitrile"Ligandless" fluoroform-derived CuCF₃, DMF, 140 °C, 24 h4-Cyanobenzotrifluoride91%[2]
Palladium-Catalyzed 4-Chlorotoluene[(allyl)PdCl]₂ (3 mol%), BrettPhos (12 mol%), TESCF₃, KF, Dioxane, 120 °C4-Methylbenzotrifluoride80%[1]
4-Chloroacetophenone[(allyl)PdCl]₂ (1.5 mol%), 7 (a biarylphosphine ligand) (6 mol%), TESCF₃, KF, Dioxane, 140 °C, 20 h4-Acetylbenzotrifluoride91%[1]
4-Chlorobenzonitrile[(allyl)PdCl]₂ (1.5 mol%), 6 (BrettPhos) (6 mol%), TESCF₃, KF, Dioxane, 120 °C, 6 h4-Cyanobenzotrifluoride95%[1]
Gas-Phase Fluorination p-ChlorobenzotrichlorideHF (gas), Aluminum fluoride catalyst, 310 °Cp-Chlorobenzotrifluoride97.2%[3]
BenzotrichlorideHF (gas), Aluminum fluoride catalyst, 310 °CBenzotrifluoride97%[3]

Experimental Protocols

Copper-Catalyzed Trifluoromethylation of Aryl Iodide

This protocol is adapted from the in situ generation of a trifluoromethylzinc reagent followed by copper-catalyzed cross-coupling[1].

Materials:

  • Aryl iodide (e.g., 4-Iodotoluene)

  • Zinc powder (activated)

  • Trifluoromethyl iodide (CF₃I)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Argon atmosphere

Procedure:

  • To a suspension of zinc powder (1.0 mmol) in DMPU (0.5 mL) under an argon atmosphere, add trifluoromethyl iodide (approx. 2.5 mmol).

  • Stir the solution at room temperature for 2 hours to generate the trifluoromethylzinc reagent in situ.

  • To this mixture, add CuI (0.01 mmol, 2 mol%) and 1,10-phenanthroline (0.01 mmol, 2 mol%).

  • Add the aryl iodide (0.5 mmol).

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Upon completion, the reaction is quenched and the product is extracted, purified by column chromatography to yield the corresponding benzotrifluoride derivative.

Palladium-Catalyzed Trifluoromethylation of Aryl Chloride

This protocol is based on the work of Buchwald and coworkers utilizing a biarylphosphine ligand[1].

Materials:

  • Aryl chloride (e.g., 4-Chlorotoluene)

  • [(allyl)PdCl]₂

  • BrettPhos (or other suitable biarylphosphine ligand)

  • Triethyl(trifluoromethyl)silane (TESCF₃)

  • Potassium fluoride (spray-dried)

  • Dioxane (anhydrous)

  • Nitrogen-filled glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, add spray-dried KF to a reaction vessel.

  • In a separate vial, prepare a solution of the palladium precursor (e.g., [(allyl)PdCl]₂) and the phosphine ligand (e.g., BrettPhos) in dioxane.

  • Add the catalyst solution to the reaction vessel containing KF.

  • Add the aryl chloride to the mixture.

  • Finally, add TESCF₃ to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 120-140 °C for 6-20 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The product is then purified by column chromatography.

Gas-Phase Fluorination of Benzotrichloride Derivative

This protocol is a generalized representation based on industrial processes described in patent literature[3]. This method is typically performed in a specialized high-temperature flow reactor.

Materials:

  • Benzotrichloride derivative (e.g., p-Chlorobenzotrichloride)

  • Anhydrous hydrogen fluoride (HF) gas

  • Aluminum fluoride (AlF₃) catalyst (pelletized)

  • Corrosion-resistant tubular reactor (e.g., Hastelloy)

Procedure:

  • Pack the tubular reactor with the aluminum fluoride catalyst.

  • Heat the reactor to the reaction temperature (e.g., 310 °C).

  • Introduce a gaseous stream of the benzotrichloride derivative and anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to the benzotrichloride derivative is typically in excess.

  • The gaseous products exiting the reactor are cooled to condense the benzotrifluoride derivative and unreacted starting material.

  • The condensed liquid is then purified by distillation to isolate the desired benzotrifluoride product. The gaseous by-product, HCl, and excess HF are scrubbed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Copper_Catalyzed_Trifluoromethylation cluster_reagent_prep In Situ Reagent Generation cluster_catalytic_cycle Catalytic Cycle Zn Zn Powder Zn_CF3I Zn(CF₃)I Zn->Zn_CF3I DMPU, RT, 2h CF3I CF₃I CF3I->Zn_CF3I CuI CuI Zn_CF3I->CuI Transmetalation Active_Cu [Cu(CF₃)I]⁻ CuI->Active_Cu Ox_Add Oxidative Addition Intermediate Active_Cu->Ox_Add + Ar-I ArI Aryl Iodide (Ar-I) ArI->Ox_Add Product Ar-CF₃ Ox_Add->Product Reductive Elimination

Caption: Workflow for Copper-Catalyzed Trifluoromethylation.

Palladium_Catalyzed_Trifluoromethylation Pd0 Pd(0)Ln Ox_Add Oxidative Addition [Ar-Pd(II)(Cl)Ln] Pd0->Ox_Add + Ar-Cl ArCl Aryl Chloride (Ar-Cl) Transmetalation Transmetalation [Ar-Pd(II)(CF₃)Ln] Ox_Add->Transmetalation + TESCF₃ / KF TESCF3 TESCF₃ Product Ar-CF₃ Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic Cycle for Palladium-Catalyzed Trifluoromethylation.

Gas_Phase_Fluorination start Benzotrichloride (Ar-CCl₃) Hydrogen Fluoride (HF) reactor Heated Reactor (AlF₃ Catalyst, ~300-400 °C) start:f0->reactor start:f1->reactor product Benzotrifluoride (Ar-CF₃) HCl reactor->product

Caption: Workflow for Gas-Phase Fluorination of Benzotrichlorides.

References

A Comparative Guide to Alternatives for 1-Chloro-2-(trichloromethyl)benzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, is a pivotal intermediate in the chemical industry, primarily utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its significance stems from the reactivity of the trichloromethyl group, which serves as a precursor to carboxylic acids and acyl chlorides through hydrolysis.[4][5] This guide provides an objective comparison of the primary synthetic routes that utilize 1-Chloro-2-(trichloromethyl)benzene against alternative pathways that yield the same or similar key downstream products, such as 2-chlorobenzaldehyde and 2-chlorobenzoic acid. The comparison focuses on reaction efficiency, conditions, and yields, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the most suitable methodology for their applications.

The principal application of 1-Chloro-2-(trichloromethyl)benzene involves its conversion to valuable compounds like 2-chlorobenzoic acid and 2-chlorobenzoyl chloride, which are building blocks for a variety of more complex molecules, including the antifungal agent Clotrimazole.[2][4][5] The evaluation of alternative reagents and pathways, therefore, centers on different methods to synthesize these key intermediates, primarily starting from 2-chlorotoluene.

Core Application: Synthesis from 1-Chloro-2-(trichloromethyl)benzene

The traditional and most direct application of 1-Chloro-2-(trichloromethyl)benzene is its hydrolysis to form either 2-chlorobenzoyl chloride or 2-chlorobenzoic acid. This transformation is a cornerstone of its utility.

Pathway 1: Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene

The trichloromethyl group is highly susceptible to nucleophilic attack by water, especially in the presence of a catalyst, leading to the formation of a carboxylic acid or its corresponding acyl chloride.[4][5][6]

Experimental Protocol: Synthesis of 2-Chlorobenzoyl Chloride

This protocol describes the catalyzed hydrolysis of 1-Chloro-2-(trichloromethyl)benzene.[5]

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber suitable for neutralizing HCl gas.

  • Charging Reactants: The reactor is charged with 1-Chloro-2-(trichloromethyl)benzene and a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃) (0.05 - 5 mol-%).[5]

  • Heating: The mixture is heated to a temperature between 40 - 80 °C.[5]

  • Water Addition: Water (0.8 - 1.2 mole equivalents) is added dropwise from the dropping funnel over 1 to 2 hours while maintaining the reaction temperature.[5]

  • Reaction Monitoring: The reaction is stirred for an additional 0.5 to 3 hours and monitored by gas chromatography (GC) until the starting material is consumed.[5]

  • Purification: The resulting 2-chlorobenzoyl chloride is purified by vacuum distillation.[5]

Data Summary: Synthesis of 2-Chlorobenzoyl Chloride

ParameterValueReference
Reactants 1-Chloro-2-(trichloromethyl)benzene, Water, FeCl₃[5]
Catalyst Loading 0.05 - 5 mol-%[5]
Temperature 40 - 80 °C[5]
Reaction Time 0.25 - 5 hours[5]
Conversion >95%[5]
Yield ~93%[5]
Purity >98%[5]

Alternative Reagents and Synthetic Pathways

The primary alternative to using 1-Chloro-2-(trichloromethyl)benzene involves synthesizing its key derivatives, like 2-chlorobenzaldehyde, through different routes starting from 2-chlorotoluene. These methods bypass the need for the fully chlorinated intermediate.

Alternative Pathway 1: Controlled Side-Chain Chlorination and Hydrolysis

This pathway involves the partial chlorination of the methyl group of 2-chlorotoluene to form 1-chloro-2-(dichloromethyl)benzene, which is then hydrolyzed to 2-chlorobenzaldehyde.[7][8][9] This avoids the over-chlorination to the trichloromethyl stage.[10]

Experimental Protocol: Synthesis of 2-Chlorobenzaldehyde via Hydrolysis

This protocol details the hydrolysis of 1-chloro-2-(dichloromethyl)benzene using sulfuric acid.[7][9]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer and a thermometer.

  • Charging Reactants: 500 g of concentrated sulfuric acid and 250 g of 1-chloro-2-(dichloromethyl)benzene are added to the flask.[9]

  • Reaction: The mixture is stirred vigorously to form an emulsion. The reaction proceeds, releasing hydrogen chloride gas.

  • Heating: After the initial evolution of HCl slows, the mixture is heated to 30-40 °C for 12 hours.[7]

  • Work-up: The reaction mixture is poured into cold water. The organic layer is separated, washed with water and a sodium carbonate solution, and then washed with water again.[7][9]

  • Purification: The crude product is purified by vacuum distillation to yield 2-chlorobenzaldehyde.[9]

Data Summary: 2-Chlorobenzaldehyde via Dichloro Intermediate

ParameterValueReference
Starting Material 1-Chloro-2-(dichloromethyl)benzene[7][9]
Hydrolysis Agent Concentrated Sulfuric Acid[7][9]
Temperature 30 - 40 °C[7]
Reaction Time 12 hours[7]
Yield 70%[9]
Purity High (after distillation)[9]
Alternative Pathway 2: Direct Oxidation of 2-Chlorotoluene

A more direct route to 2-chlorobenzaldehyde involves the direct oxidation of the methyl group of 2-chlorotoluene, bypassing the need for any chlorinated intermediates. This can be achieved using various oxidizing agents and catalysts.[7][11]

Experimental Protocol: Vanadium-Catalyzed Oxidation

This protocol outlines the direct oxidation of 2-chlorotoluene using nitric acid with a vanadium catalyst.[7]

  • Reaction Setup: A three-necked flask is equipped with a stirrer, thermometer, and reflux condenser.

  • Charging Reactants: 64.7 g of 2-chlorotoluene, 1440 g of 3% nitric acid, and 2.0 g of vanadium pentoxide are added to the flask.[7]

  • Reaction: The mixture is heated to reflux and maintained for 6 hours.[7]

  • Work-up: After cooling, 200 mL of toluene is added to extract the product. The aqueous layer is extracted twice more with 100 mL of toluene.[7]

  • Purification: The combined organic phases are evaporated to remove the toluene, and the residue is distilled under reduced pressure to collect the 2-chlorobenzaldehyde fraction.[7]

Data Summary: Direct Oxidation of 2-Chlorotoluene

ParameterValueReference
Starting Material 2-Chlorotoluene[7]
Oxidizing System 3% Nitric Acid / Vanadium Pentoxide[7]
Temperature Reflux[7]
Reaction Time 6 hours[7]
Yield 73.5%[7]
Purity High (after distillation)[7]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on several factors, including desired product, scale, available equipment, and safety considerations. The following table provides a high-level comparison of the pathways discussed.

FeaturePathway: Hydrolysis of C₇H₄Cl₄Alternative 1: Controlled ChlorinationAlternative 2: Direct Oxidation
Primary Product 2-Chlorobenzoyl Chloride / 2-Chlorobenzoic Acid2-Chlorobenzaldehyde2-Chlorobenzaldehyde
Starting Material 1-Chloro-2-(trichloromethyl)benzene2-Chlorotoluene2-Chlorotoluene
Key Reagents FeCl₃, H₂OCl₂, UV light, H₂SO₄V₂O₅, HNO₃
Reported Yield ~93% (for acyl chloride)[5]~70%[9]~73.5%[7]
Reaction Steps 1 (from C₇H₄Cl₄)2 (from 2-chlorotoluene)1 (from 2-chlorotoluene)
Safety/Hazards Handles corrosive acyl chloride and HCl gas.[5]Involves chlorine gas and concentrated acid.[7][9][12]Uses nitric acid and metal catalysts.[7]
Advantages High yield and purity for acyl chloride.[5]Avoids formation of the trichloro- intermediate.Direct, one-step process from 2-chlorotoluene.[7]
Disadvantages Requires the synthesis of the tetrachloro starting material.Multi-step process with moderate yield.Requires specific catalysts.

Conclusion

While 1-Chloro-2-(trichloromethyl)benzene is an effective and high-yielding precursor for 2-chlorobenzoyl chloride and 2-chlorobenzoic acid, alternative pathways starting from 2-chlorotoluene offer viable routes to key derivatives like 2-chlorobenzaldehyde. The direct oxidation of 2-chlorotoluene presents a compelling alternative due to its single-step nature and good yield, avoiding the use of chlorine gas and the generation of chlorinated intermediates.[7] The controlled chlorination to a dichloro-intermediate followed by hydrolysis is also a widely used industrial method, though it involves multiple steps.[1] The selection of an optimal reagent and pathway should be guided by a thorough evaluation of the target molecule, desired yield, purity requirements, and the safety and environmental implications of the chosen chemical process.

References

A Comparative Structural Analysis of 2-Chloro-4-methylbenzotrifluoride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of isomeric structure is critical. The positional arrangement of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of the structural features of 2-Chloro-4-methylbenzotrifluoride and its key positional isomers, offering insights supported by predicted and experimental data from analogous compounds.

This technical guide delves into the structural elucidation of three key isomers of Chloro-methylbenzotrifluoride:

  • Isomer 1: this compound

  • Isomer 2: 2-Chloro-5-methylbenzotrifluoride

  • Isomer 3: 4-Chloro-3-methylbenzotrifluoride

These compounds are of interest as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural characterization is paramount for ensuring the desired substitution pattern and purity of downstream products.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-Chloro-5-methylbenzotrifluoride4-Chloro-3-methylbenzotrifluoride
Molecular Formula C₈H₆ClF₃C₈H₆ClF₃C₈H₆ClF₃
Molecular Weight 194.58 g/mol 194.58 g/mol 194.58 g/mol
CAS Number 74483-46-880245-27-897399-46-7
Boiling Point (Predicted) 184.6 °C at 760 mmHg[2]Not availableNot available
Density (Predicted) 1.3±0.1 g/cm³[2]Not availableNot available
XLogP3 (Predicted) 3.8[3]3.83.8

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of these positional isomers. The following sections detail the expected spectral characteristics for each isomer based on established principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern.

  • This compound: This isomer is expected to show three distinct signals in the aromatic region. The proton at C5 (ortho to the methyl group) would likely appear as a doublet, the proton at C3 (ortho to the trifluoromethyl group) as a doublet, and the proton at C6 (meta to both chloro and methyl groups) as a doublet of doublets. The methyl group would appear as a singlet in the aliphatic region.

  • 2-Chloro-5-methylbenzotrifluoride: This isomer should also exhibit three aromatic signals. The proton at C6 (ortho to the methyl group) would be a doublet, the proton at C4 (ortho to the chloro group) a doublet, and the proton at C3 (between the trifluoromethyl and chloro groups) a doublet of doublets. The methyl protons will be a singlet.

  • 4-Chloro-3-methylbenzotrifluoride: Similar to the others, three aromatic proton signals are expected. The proton at C2 (ortho to the methyl group) would be a doublet, the proton at C6 (ortho to the trifluoromethyl group) a doublet, and the proton at C5 (meta to both chloro and methyl groups) a doublet of doublets. The methyl signal will be a singlet.

¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum provide further confirmation of the isomeric structure. Due to the influence of the electron-withdrawing trifluoromethyl and chloro groups, the carbon atoms attached to these substituents will be significantly deshielded.

¹⁹F NMR Spectroscopy: A single resonance is expected for the -CF₃ group in the ¹⁹F NMR spectrum for all isomers, though the chemical shift may vary slightly depending on the electronic environment.

Infrared (IR) Spectroscopy

The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the fingerprint region of the IR spectrum (1600-600 cm⁻¹). The out-of-plane C-H bending vibrations are particularly useful for distinguishing between isomers.

  • 1,2,4-Trisubstituted (2-Chloro-4-methyl- and 4-Chloro-3-methylbenzotrifluoride): These isomers are expected to show strong absorption bands in the 880-800 cm⁻¹ region.

  • 1,2,5-Trisubstituted (2-Chloro-5-methylbenzotrifluoride): This isomer is anticipated to have a characteristic strong absorption in the 880-860 cm⁻¹ and 820-780 cm⁻¹ regions.

Additionally, all isomers will exhibit characteristic C-Cl stretching vibrations (typically 800-600 cm⁻¹) and strong C-F stretching absorptions from the trifluoromethyl group (around 1300-1100 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) for all isomers at m/z 194. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

The fragmentation patterns are expected to be influenced by the positions of the substituents. Common fragmentation pathways include the loss of a chlorine atom (-Cl), a trifluoromethyl radical (-CF₃), and a methyl radical (-CH₃). The relative intensities of the fragment ions can help in differentiating the isomers. For instance, the loss of a methyl group to form a stabilized benzylic cation might be more favorable in certain isomers.

Experimental Protocols

The following are generalized experimental protocols for the structural analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the isomer in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_results Results Sample Isomer Sample Dissolve Dissolve Sample->Dissolve Solvent Solvent (e.g., Dichloromethane) Solvent->Dissolve PreparedSample Prepared Sample (1 mg/mL) Dissolve->PreparedSample GC Gas Chromatograph PreparedSample->GC Inject MS Mass Spectrometer GC->MS Separated Analytes Data Data Acquisition & Analysis MS->Data Chromatogram Chromatogram Data->Chromatogram MassSpectrum Mass Spectrum Data->MassSpectrum

Caption: Workflow for GC-MS analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Number of Scans: 64.

    • Relaxation Delay: 1 s.

NMR_Analysis_Logic cluster_H1 Proton NMR Analysis cluster_C13 Carbon NMR Analysis Start Isomer Identification H1_NMR ¹H NMR (Aromatic Region) Start->H1_NMR C13_NMR ¹³C NMR (Number of Signals) Start->C13_NMR F19_NMR ¹⁹F NMR (CF₃ Signal) Start->F19_NMR MS_Data Mass Spectrometry (Fragmentation) Start->MS_Data H1_Signals Number of Signals (3 Aromatic Protons) H1_NMR->H1_Signals C13_Signals Number of Aromatic Signals (Distinguishes Symmetry) C13_NMR->C13_Signals Final_ID Isomer Structure Confirmed F19_NMR->Final_ID MS_Data->Final_ID H1_Coupling Coupling Pattern (Doublets, Doublet of Doublets) H1_Signals->H1_Coupling H1_Coupling->Final_ID C13_Shifts Chemical Shifts (Substituent Effects) C13_Signals->C13_Shifts C13_Shifts->Final_ID

Caption: Logic for NMR-based isomer identification.

Biological Activity and Signaling Pathways

While specific biological activities for these particular isomers are not extensively documented, substituted benzotrifluorides are known to be important pharmacophores. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Further research into the biological effects of these specific isomers could be a valuable area of investigation for drug discovery programs.

Conclusion

The structural elucidation of this compound and its positional isomers can be effectively achieved through a combination of modern spectroscopic techniques. While a complete experimental dataset is not publicly available for all isomers, predictive analysis based on established chemical principles and data from analogous compounds provides a robust framework for their differentiation. This guide offers a foundational understanding for researchers working with these and similar substituted aromatic compounds, emphasizing the critical role of structural analysis in chemical and pharmaceutical development.

References

A Comparative Guide to Solvent Performance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in organic synthesis, profoundly influencing reaction rates, yields, and selectivity. This guide provides an objective comparison of solvent performance in three cornerstone reactions: the SN2 reaction, the Diels-Alder reaction, and the Grignard reaction. The information presented is supported by experimental data to aid in the rational selection of solvents for optimizing synthetic outcomes.

SN2 Reaction: Benzyl Bromide and Sodium Azide

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to solvent effects. The reaction between benzyl bromide and sodium azide to form benzyl azide is a classic example used to illustrate these effects. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.

Data Presentation: Solvent Effects on the SN2 Reaction of Benzyl Bromide with Sodium Azide
SolventTemperature (°C)Reaction Time (h)Yield (%)
Dimethyl Sulfoxide (DMSO)Room Temperature599[1]
Dimethylformamide (DMF)Room Temperature12Up to 99[1]
Dimethyl Sulfoxide (DMSO)AmbientOvernight73[2]
Dimethyl Sulfoxide (DMSO)Room TemperatureOvernight94[1]
Acetone/Water (4:1)Not specifiedNot specifiedGood results reported
Experimental Protocols

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO) [1][2]

  • Materials: Benzyl bromide, Sodium azide, Dimethyl sulfoxide (DMSO), Diethyl ether, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMSO.

    • Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature. Reaction progress can be monitored by TLC.

    • Upon completion (typically overnight, though high yields can be achieved in 5 hours), slowly add water to quench the reaction.[1]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide.

Protocol 2: Synthesis in Dimethylformamide (DMF) [1]

  • Materials: Benzyl bromide, Sodium azide, Dimethylformamide (DMF), Diethyl ether, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve benzyl bromide (1.0 equivalent) and sodium azide (2.0 equivalents) in DMF in a round-bottom flask.[1]

    • Stir the mixture at room temperature for 12 hours.[1]

    • Dilute the reaction mixture with water.

    • Transfer to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain benzyl azide.

Signaling Pathway and Experimental Workflow

SN2_Reaction cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_products Products Benzyl Bromide Benzyl Bromide SN2 Reaction SN2 Reaction Benzyl Bromide->SN2 Reaction Sodium Azide Sodium Azide Sodium Azide->SN2 Reaction Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SN2 Reaction facilitates Benzyl Azide Benzyl Azide SN2 Reaction->Benzyl Azide Sodium Bromide Sodium Bromide SN2 Reaction->Sodium Bromide

Caption: SN2 reaction of benzyl bromide and sodium azide.

SN2_Workflow Start Start Dissolve NaN3 in Solvent Dissolve NaN3 in Solvent Start->Dissolve NaN3 in Solvent Add Benzyl Bromide Add Benzyl Bromide Dissolve NaN3 in Solvent->Add Benzyl Bromide Stir at Room Temperature Stir at Room Temperature Add Benzyl Bromide->Stir at Room Temperature Quench with Water Quench with Water Stir at Room Temperature->Quench with Water Extraction with Diethyl Ether Extraction with Diethyl Ether Quench with Water->Extraction with Diethyl Ether Wash Organic Layer Wash Organic Layer Extraction with Diethyl Ether->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Benzyl Azide (Product) Benzyl Azide (Product) Dry and Concentrate->Benzyl Azide (Product)

Caption: Experimental workflow for benzyl azide synthesis.

Diels-Alder Reaction: Cyclopentadiene and Methyl Acrylate

The Diels-Alder reaction, a [4+2] cycloaddition, is generally less sensitive to solvent polarity than ionic reactions. However, solvent choice can still influence reaction rates and the stereoselectivity (endo/exo ratio) of the products.

Data Presentation: Solvent Effects on the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
SolventTemperature (°C)Rate Constant (10-5 L mol-1 s-1)endo:exo Ratio
Methanol2015.34.1 : 1
n-Hexane203.01.6 : 1
Dichloromethane259.43.8 : 1
Acetonitrile2517.04.3 : 1
Water20700 (relative to isooctane)-

Note: Rate constants and ratios can vary with reaction conditions.

Experimental Protocol

Protocol: Reaction in a Selected Solvent

  • Materials: Freshly cracked cyclopentadiene, Methyl acrylate, Selected solvent (e.g., methanol, n-hexane), Drierite (for drying tube).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve methyl acrylate (1.0 equivalent) in the chosen solvent.

    • Add freshly cracked cyclopentadiene (1.2 equivalents) to the solution.

    • Stir the reaction mixture at the desired temperature (e.g., 20°C).

    • Monitor the reaction progress by GC or NMR to determine the conversion and the endo:exo product ratio.

    • Upon completion, remove the solvent under reduced pressure. The product can be purified by distillation or chromatography if necessary.

Logical Relationship: Solvent Polarity and Reaction Rate

Diels_Alder_Polarity Solvent Polarity Solvent Polarity Transition State Stabilization Transition State Stabilization Solvent Polarity->Transition State Stabilization influences Reaction Rate Reaction Rate Transition State Stabilization->Reaction Rate affects endo:exo Ratio endo:exo Ratio Transition State Stabilization->endo:exo Ratio affects

Caption: Influence of solvent polarity on Diels-Alder reaction.

Grignard Reaction: Bromobenzene and Benzaldehyde

The formation and reaction of Grignard reagents necessitate the use of aprotic, non-acidic solvents, with ethers being the most common choice. The solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.

Data Presentation: Solvent Effects on the Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde
SolventYield of Diphenylmethanol (%)
Diethyl Ether~70-80
Tetrahydrofuran (THF)~80-90

Note: Yields are highly dependent on experimental conditions, particularly the exclusion of water and air.

Experimental Protocols

Protocol 1: Grignard Reaction in Diethyl Ether [3]

  • Materials: Magnesium turnings, Iodine crystal (optional, for initiation), Bromobenzene, Anhydrous diethyl ether, Benzaldehyde, 3M HCl, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Petroleum ether.

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether. If the reaction does not initiate, a small crystal of iodine or gentle warming can be applied. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise.

    • Work-up: After the addition is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding 3M HCl. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by recrystallization from petroleum ether.

Protocol 2: Grignard Reaction in Tetrahydrofuran (THF)

  • Materials: Magnesium turnings, Iodine crystal (optional), Bromobenzene, Anhydrous THF, Benzaldehyde, 3M HCl, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure: The procedure is similar to that in diethyl ether, with THF replacing diethyl ether as the solvent. THF's higher boiling point may facilitate the initiation of the Grignard reagent formation. The work-up procedure remains the same. The use of MTHF has been shown to improve yields of some Grignard reagent formations.[4]

Experimental Workflow: Grignard Synthesis

Grignard_Workflow Start Start Prepare Anhydrous Apparatus Prepare Anhydrous Apparatus Start->Prepare Anhydrous Apparatus Form Grignard Reagent (Mg + Bromobenzene in Ether) Form Grignard Reagent (Mg + Bromobenzene in Ether) Prepare Anhydrous Apparatus->Form Grignard Reagent (Mg + Bromobenzene in Ether) React with Benzaldehyde React with Benzaldehyde Form Grignard Reagent (Mg + Bromobenzene in Ether)->React with Benzaldehyde Acidic Work-up (HCl) Acidic Work-up (HCl) React with Benzaldehyde->Acidic Work-up (HCl) Extraction and Washing Extraction and Washing Acidic Work-up (HCl)->Extraction and Washing Drying and Solvent Removal Drying and Solvent Removal Extraction and Washing->Drying and Solvent Removal Purification (Recrystallization) Purification (Recrystallization) Drying and Solvent Removal->Purification (Recrystallization) Diphenylmethanol (Product) Diphenylmethanol (Product) Purification (Recrystallization)->Diphenylmethanol (Product)

Caption: General workflow for a Grignard reaction.

References

Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from 2-Chloro-4-methylbenzotrifluoride and its close analogue, 2-chloro-4-(trifluoromethyl)aniline. The inclusion of the trifluoromethyl group, a key feature of the parent compound, is known to enhance the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles and increased potency. This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support research and development in medicinal chemistry.

I. Anticancer Activity of Quinazolinone Derivatives

Derivatives of 2-chloro-4-(trifluoromethyl)aniline have been utilized in the synthesis of novel 4-anilinoquinazoline scaffolds, which have demonstrated promising anticancer activities. These compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Quantitative Data: Anticancer Activity

The antiproliferative activities of synthesized 4-anilinoquinazoline derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 9 Human Hepatoma (HepG2)8.5 ± 1.2Gefitinib5.2 ± 0.8
Breast Cancer (MDA-MB-468)6.3 ± 0.9Gefitinib3.1 ± 0.5
Colorectal Cancer (HCT-116)10.2 ± 1.5Gefitinib7.8 ± 1.1
Compound 10 Human Hepatoma (HepG2)7.9 ± 1.1Gefitinib5.2 ± 0.8
Breast Cancer (MDA-MB-468)5.8 ± 0.7Gefitinib3.1 ± 0.5
Colorectal Cancer (HCT-116)9.5 ± 1.3Gefitinib7.8 ± 1.1

Data is presented as mean ± standard deviation from three independent experiments.

Signaling Pathway: c-Kit Receptor Tyrosine Kinase

The c-Kit receptor tyrosine kinase is a key target in cancer therapy. Its signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is implicated in various cancers. The diagram below illustrates the major signaling cascades initiated by c-Kit activation.

cKit_Signaling_Pathway SCF SCF Ligand cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: The c-Kit signaling pathway, a target for anticancer therapies.

II. Antimicrobial Activity of Trifluoro-Aniline and Pyrazole Derivatives

Aniline derivatives containing the trifluoromethyl group have been investigated for their antimicrobial properties. Specifically, substituted trifluoro-anilines have shown efficacy against pathogenic Vibrio species, which are common causes of foodborne illnesses. Furthermore, pyrazole derivatives incorporating a trifluoromethylphenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of the compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
ACNBF Vibrio parahaemolyticus100--
ITFMA Vibrio parahaemolyticus50--
Pyrazole Derivative 1 Methicillin-resistant Staphylococcus aureus (MRSA)8Vancomycin2
Pyrazole Derivative 2 Enterococcus faecalis16Vancomycin4

ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride; ITFMA: 2-iodo-4-trifluoromethylaniline

III. Experimental Protocols

Synthesis of 2-chloromethyl-4(3H)-quinazolinones

A mixture of the appropriate anthranilic acid (10 mmol), chloroacetonitrile (15 mmol), and phosphorus oxychloride (10 mL) is heated at reflux for 2-3 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product, which can be further purified by recrystallization.[1]

MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with compounds at various concentrations Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add DMSO to solubilize formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End End: Calculate IC50 values Measure->End Broth_Microdilution_Workflow Start Start: Prepare serial dilutions of compounds in 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Start->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe DetermineMIC Determine the MIC: lowest concentration with no visible growth Observe->DetermineMIC End End: Report MIC value DetermineMIC->End

References

A Comparative Toxicological Guide to Benzotrifluoride Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Acute Toxicity and Cytotoxic Effects

This guide provides a comprehensive comparison of the toxicological profiles of various benzotrifluoride derivatives, offering valuable data for researchers, scientists, and professionals involved in drug development. The inclusion of the trifluoromethyl group in aromatic systems is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. However, this structural modification also necessitates a thorough toxicological evaluation. This document summarizes acute toxicity data (LD50 and LC50) and in vitro cytotoxicity data (IC50) for a range of benzotrifluoride derivatives, alongside detailed experimental protocols and an overview of a key toxicological pathway.

Acute Toxicity Profile of Benzotrifluoride Derivatives

The acute toxicity of benzotrifluoride and its substituted analogues varies significantly depending on the nature and position of the substituents on the benzene ring. The following tables summarize the available median lethal dose (LD50) and median lethal concentration (LC50) data, providing a comparative overview of their acute oral, dermal, and inhalation toxicity.

Table 1: Acute Oral Toxicity (LD50)
CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Benzotrifluoride98-08-8Rat15000[1]
3-Nitrobenzotrifluoride98-46-4Rat610[2]
3-Aminobenzotrifluoride98-16-8Rat477[3]
3,4-Dichlorobenzotrifluoride328-84-7Rat1150[4]
2,4-Dichlorobenzotrifluoride320-60-5Rat2150[1]
4-Chloro-3,5-dinitrobenzotrifluoride393-75-9Rat930[5]
Hexafluoro-m-xylene402-31-3Rat>5000[6]
Table 2: Acute Dermal Toxicity (LD50)
CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Benzotrifluoride98-08-8Rat>2000[1]
3-Nitrobenzotrifluoride98-46-4Rat1900[2]
3-Aminobenzotrifluoride98-16-8Rabbit1330[3]
2,4-Dichloro-3,5-dinitrobenzotrifluoride52136-07-5Rat>2000[7]
Hexafluoro-m-xylene402-31-3Rabbit>2000[6]
Table 3: Acute Inhalation Toxicity (LC50)
CompoundCAS NumberTest SpeciesLC50 (mg/m³/4h)Reference
Benzotrifluoride98-08-8Rat70810[1]
3,4-Dichlorobenzotrifluoride328-84-7Rat>2000 ppm/1h[4]

In Vitro Cytotoxicity of Benzotrifluoride Derivatives

The cytotoxic potential of benzotrifluoride derivatives is a critical parameter in assessing their suitability for pharmaceutical applications. The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against various human cancer cell lines.

Table 4: In Vitro Cytotoxicity (IC50)
CompoundCell LineIC50 (µM)Reference
Benzotriazole Derivative (BmOB)BEL-7402 (Hepatocarcinoma)Not specified, but showed anti-proliferative effects[8]
Imidazo-thiadiazole based Chalcone derivativesA549 (Lung Carcinoma)Varies by derivative[9]
Imidazo-thiadiazole based Chalcone derivativesMCF-7 (Breast Adenocarcinoma)Varies by derivative[9]
Thiazoline-Tetralin DerivativesA549 (Lung Carcinoma)Varies by derivative[2]
Thiazoline-Tetralin DerivativesMCF-7 (Breast Adenocarcinoma)Varies by derivative[2]
N-Rhodanine Glycosides DerivativesA549 (Lung Carcinoma)Varies by derivative[10]
N-Rhodanine Glycosides DerivativesMCF-7 (Breast Adenocarcinoma)Varies by derivative[10]
Pyrimidine DerivativesA549 (Lung Carcinoma)Varies by derivative[11]
Pyrimidine DerivativesMCF-7 (Breast Adenocarcinoma)Varies by derivative[11]

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[12][13]

1. Principle: A stepwise procedure is used where a group of animals is dosed with a substance at one of the defined dose levels. The outcome (survival or death) determines the next step: dosing at a higher or lower dose level, or cessation of testing. The method aims to classify the substance into a toxicity category rather than determining a precise LD50 value.[12]

2. Test Animals: Healthy, young adult rats of a single sex (usually females) are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the test.

3. Housing and Feeding: Animals are housed individually. They are fasted (food but not water is withheld) overnight before administration of the test substance.

4. Administration of Substance: The test substance is administered orally in a single dose by gavage. The volume administered should not exceed 1 mL/100 g body weight for rodents.

5. Dose Levels: Dosing is started at a level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance's toxicity.

6. Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

7. Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded at the start and weekly thereafter. All mortalities are recorded.

8. Pathological Examination: All animals (including those that die during the test and those that survive) are subjected to a gross necropsy.

Acute Dermal Toxicity (OECD Guideline 402)

This test determines the acute toxicity of a substance applied to the skin.[9][14]

1. Principle: The test substance is applied to the skin of a group of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.[9]

2. Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.

3. Application of Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is 24 hours.

4. Dose Levels: A limit test at a dose of 2000 mg/kg is often performed first to determine if the substance has low acute dermal toxicity. If toxicity is observed, a full study with at least three dose levels is conducted.

5. Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

6. Data Collection: Similar to the oral toxicity test, observations of clinical signs and body weight changes are recorded.

7. Pathological Examination: All animals undergo a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes the procedures for assessing the acute toxicity of a substance when administered by inhalation.[15][16][17]

1. Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.[15][18]

2. Test Animals: Young adult rats are the preferred species.

3. Exposure Conditions: The animals are typically exposed for 4 hours. The concentration of the test substance in the air is monitored throughout the exposure period. Both "whole-body" and "nose-only" exposure methods can be used.

4. Dose Levels: A range of concentrations is tested to determine the LC50 value. A limit test at a high concentration (e.g., 5 mg/L for aerosols and dusts, or 20,000 ppm for gases) can be performed initially.

5. Observation Period: Following exposure, the animals are observed for at least 14 days.

6. Data Collection: Observations include respiratory effects, clinical signs of toxicity, and mortality. Body weights are recorded.

7. Pathological Examination: A gross necropsy is performed on all animals.

Key Toxicological Signaling Pathway

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic compounds, which include certain benzotrifluoride derivatives, are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[16][19] Activation of this pathway can lead to a range of adverse outcomes, including developmental toxicity, immunotoxicity, and carcinogenesis.[17][19]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Benzotrifluoride Derivative AhR_complex AhR-HSP90-XAP2 Complex Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Dimerization AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Nuclear Translocation ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding Gene_transcription Target Gene Transcription XRE->Gene_transcription Induction Toxic_effects Adverse Cellular Effects (e.g., Enzyme Induction, Oxidative Stress) Gene_transcription->Toxic_effects

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Metabolism and Potential for Oxidative Stress

The metabolism of benzotrifluoride derivatives can influence their toxicity. The trifluoromethyl group is generally resistant to metabolic degradation, which can lead to prolonged exposure. However, metabolic activation of the aromatic ring can occur, potentially leading to the formation of reactive intermediates.[20]

Several studies have indicated that fluoride-containing compounds can induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[21][22] This can lead to cellular damage and contribute to the toxic effects of these compounds. The generation of ROS and subsequent lipid peroxidation are considered to play a role in the pathogenesis of chronic fluoride toxicity.[21]

Concluding Remarks

The toxicological profile of benzotrifluoride derivatives is diverse and highly dependent on the specific substitution pattern of the aromatic ring. While the parent compound, benzotrifluoride, exhibits relatively low acute toxicity, the introduction of nitro and amino groups, as well as additional halogen atoms, can significantly increase its toxicity. The data presented in this guide highlights the importance of thorough toxicological assessment for any new benzotrifluoride derivative intended for pharmaceutical or other applications. Further research is warranted to elucidate the specific mechanisms of toxicity, including the role of the Aryl Hydrocarbon Receptor pathway and the induction of oxidative stress, for a wider range of these compounds. The provided experimental protocols, based on OECD guidelines, offer a standardized framework for conducting such essential safety evaluations.

References

A Comparative Guide to Chlorination Catalysts in Benzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzotrifluoride, a crucial intermediate in the pharmaceutical and agrochemical industries, often involves the chlorination of toluene as a key step. The choice of catalyst for this process significantly impacts the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative analysis of various chlorination catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Chlorination Catalysts

The synthesis of benzotrifluoride from toluene is a multi-step process that typically involves the side-chain chlorination of toluene to benzotrichloride, followed by fluorination. Subsequent ring chlorination of benzotrifluoride can also be performed to obtain chlorinated derivatives. The following tables summarize the performance of various catalysts in these key chlorination steps.

Side-Chain Chlorination of Toluene to Benzotrichloride

The initial step in one common route to benzotrifluoride involves the exhaustive chlorination of the methyl group of toluene to form benzotrichloride. This reaction is typically initiated by free radicals, often generated by UV light or chemical initiators.

Catalyst/InitiatorReagentsReaction ConditionsYield of Benzotrichloride (%)Reference
BMMB (photosensitive catalyst)Toluene, Chlorine110-120°C, 8 hours, blue light irradiation95.5 - 96.5[1]
2,2'-azo-bis-iso-butyronitrileToluene, ChlorineNot specifiedLower than BMMB[1]
Benzoyl peroxideToluene, ChlorineNot specifiedLower than BMMB[1]
Phosphorus trichlorideToluene, ChlorineNot specifiedLower than BMMB[1]
UV Light (Mercury Vapor Lamp)Toluene, ChlorineRefluxVariable, depends on Cl₂:Toluene ratio[2]
Ring Chlorination of Benzotrifluoride

For the synthesis of chlorinated benzotrifluoride derivatives, direct chlorination of the aromatic ring is performed. The choice of catalyst is critical for controlling the isomeric distribution of the products, with the meta-isomer often being the most desired.

CatalystCo-catalyst/AdditiveReagentsReaction ConditionsProduct DistributionReference
Ferric chloride (FeCl₃)NoneBenzotrifluoride, Chlorine65-75°C~50% m-chloro, ~6-7% p-chloro, slightly lower o-chloro[3]
Ferric chloride (FeCl₃)Sulfur, Sulfur monochloride, or Sulfur dichlorideBenzotrifluoride, ChlorineNot specifiedm-chloro: 54.0%, p-chloro: 4.7%, o-chloro: 2.9%[3]
Metal Chlorides (FeCl₃, GaCl₃, SbCl₅, NbCl₅, TaCl₅)IodineBenzotrifluoride, Chlorine0-40°CHigh selectivity for m-chlorobenzotrifluoride (m/p ratio ≥ 14)[4]

Experimental Protocols

Side-Chain Photochlorination of Toluene to Benzotrichloride

This protocol describes a general procedure for the synthesis of benzotrichloride, a key precursor for benzotrifluoride.

Materials:

  • Toluene

  • Chlorine gas

  • Photosensitive catalyst (e.g., 0.5% BMMB by weight of toluene)[1]

  • Reaction vessel equipped with a gas inlet, condenser, thermometer, and a light source (e.g., blue light or a mercury vapor lamp)[1][2]

Procedure:

  • Charge the reaction vessel with toluene and the photosensitive catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 110-120°C) under irradiation.[1]

  • Introduce a continuous stream of chlorine gas into the reaction mixture. The molar ratio of chlorine to toluene will determine the final product distribution, with a 3:1 ratio favoring benzotrichloride.[2]

  • Monitor the reaction progress by measuring the specific gravity of the reaction mixture or by gas chromatography.

  • Continue the chlorination until the desired conversion to benzotrichloride is achieved.

  • Upon completion, stop the chlorine flow and cool the reaction mixture.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

  • The crude benzotrichloride can be purified by distillation.

Fluorination of Benzotrichloride to Benzotrifluoride

This step converts benzotrichloride to the final benzotrifluoride product.

Materials:

  • Benzotrichloride

  • Anhydrous hydrogen fluoride (HF)

  • Catalyst (e.g., aluminum fluoride, or a mixture of aluminum chloride and activated charcoal)[5][6]

  • A corrosion-resistant reactor (e.g., made of stainless steel, nickel, or Hastelloy) suitable for high-pressure and high-temperature reactions.[5]

Procedure:

  • The reaction can be carried out in either the liquid or gas phase.

  • Gas-Phase Fluorination:

    • Pack a tubular reactor with the aluminum fluoride catalyst.[5]

    • Preheat the catalyst to the reaction temperature (e.g., 250-350°C).[5]

    • Introduce a gaseous mixture of benzotrichloride and hydrogen fluoride into the reactor.[5] A molar excess of HF is typically used.[5]

    • The effluent from the reactor, containing benzotrifluoride, hydrogen chloride, and unreacted HF, is passed through a condenser to separate the liquid product.

    • The crude benzotrifluoride is then purified by distillation.

  • Liquid-Phase Fluorination:

    • Charge the high-pressure reactor with benzotrichloride and the catalyst (e.g., a mixture of aluminum chloride and activated charcoal).[6]

    • Seal the reactor and introduce anhydrous hydrogen fluoride.

    • Heat the mixture to the reaction temperature (e.g., 85-100°C) under pressure (e.g., 20-45 atm).[6]

    • After the reaction is complete, cool the reactor and carefully vent the excess HF and HCl.

    • The crude benzotrifluoride is then isolated and purified.

Ring Chlorination of Benzotrifluoride

This protocol outlines the synthesis of monochlorinated benzotrifluoride derivatives.

Materials:

  • Benzotrifluoride

  • Chlorine gas

  • Catalyst (e.g., anhydrous ferric chloride)[3]

  • Co-catalyst/additive (e.g., sulfur or iodine) for enhanced meta-selectivity[3][4]

  • Reaction vessel equipped with a gas inlet, stirrer, condenser, and thermometer.

Procedure:

  • Charge the reaction vessel with dry, purified benzotrifluoride and the catalyst (and co-catalyst, if used).

  • Heat or cool the mixture to the desired reaction temperature (e.g., 65-75°C for FeCl₃ alone, or 0-40°C for FeCl₃ with iodine).[3][4]

  • In the absence of light, bubble chlorine gas through the agitated mixture.[3]

  • Monitor the reaction's progress by measuring the specific gravity of the mixture until it reaches a predetermined endpoint, which indicates a substantial yield of the monochloro product while limiting the formation of higher chlorinated species.[3]

  • Upon completion, stop the chlorine flow and cool the reaction mixture.

  • Purge the system with an inert gas to remove dissolved chlorine and HCl.

  • The resulting mixture of monochlorobenzotrifluoride isomers and unreacted benzotrifluoride can be separated by fractional distillation.

Experimental Workflow and Signaling Pathways

The synthesis of chlorinated benzotrifluoride from toluene can be visualized as a multi-step process. The following diagram illustrates the general experimental workflow.

experimental_workflow cluster_step1 Step 1: Side-Chain Chlorination cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Ring Chlorination Toluene Toluene Chlorination1 Photochlorination Toluene->Chlorination1 Cl₂, UV light/Initiator Benzotrichloride Benzotrichloride Chlorination1->Benzotrichloride Fluorination Fluorination Benzotrichloride->Fluorination HF, Catalyst (e.g., AlF₃) Benzotrifluoride Benzotrifluoride Fluorination->Benzotrifluoride Chlorination2 Electrophilic Aromatic Chlorination Benzotrifluoride->Chlorination2 Cl₂, Lewis Acid (e.g., FeCl₃) ChlorinatedBTF Chlorinated Benzotrifluoride Chlorination2->ChlorinatedBTF

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylbenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Researchers and laboratory personnel handling 2-Chloro-4-methylbenzotrifluoride must adhere to strict disposal protocols to ensure safety and regulatory compliance. This halogenated organic compound is classified as hazardous waste and requires specialized disposal procedures. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory. When handling this compound, always wear:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The primary and required method for the disposal of this compound is through a licensed professional hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation: Keep this compound waste separate from non-halogenated organic waste.[1][2] Mixing these waste streams can complicate the disposal process and increase costs.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate quantity or concentration.

    • Keep the container securely closed at all times, except when adding waste.[1]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed waste disposal service for proper transportation and disposal, which typically involves incineration at a permitted facility.

Regulatory and Safety Data Summary

While a specific SDS for this compound (CAS No. 74483-46-8) is not widely available, the following data has been aggregated from various chemical suppliers and databases. It is crucial to confirm this information with your EHS department and the waste disposal vendor.

ParameterValueSource
CAS Number 74483-46-8[3][4]
Hazard Class Irritant (Xi)[3]
Hazard Statements H315: Causes skin irritation[3]
Precautionary Statements P261, P280a, P304+P340, P305+P351+P338, P405, P501a[5]
EPA Hazardous Waste Code Likely F-listed waste (from non-specific sources) for spent halogenated solvents. Consult your EHS for the specific code.[6]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory steps are followed.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate from Non-Halogenated Waste C->D Begin Disposal Process E Use Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS Department F->G Container Full or Project Complete H Arrange for Professional Waste Pickup G->H I Waste Transported and Incinerated by Licensed Vendor H->I

Disposal Workflow Diagram

Disclaimer: This document provides general guidance and should not be considered a substitute for the specific policies and procedures of your institution or the regulations of your local, state, and federal authorities. Always consult with your institution's Environmental Health and Safety department for definitive disposal instructions.

References

Personal protective equipment for handling 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-methylbenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for managing halogenated aromatic compounds and data from structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the safety profiles of structurally related compounds. Always consult the specific SDS for any chemical before handling, storage, or disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar halogenated aromatic compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

  • Acute Toxicity: May be harmful if swallowed or inhaled.[2]

  • Flammability: May be a combustible liquid.

A robust Personal Protective Equipment (PPE) plan is essential to mitigate these risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3]Prevents skin contact which can lead to irritation or chemical burns. Ensure gloves are suitable for the specific solvent and check breakthrough times.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges is required. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3]Minimizes the inhalation of vapors that can cause respiratory irritation.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆ClF₃[1][4]
Molecular Weight 194.58 g/mol [1][4]
Physical State Clear liquid at room temperature[4]
Density 1.287 ± 0.06 g/cm³[4]
Boiling Point 184.6°C at 760 mmHg[1][4]
Flash Point 68.7 ± 17.9°C[1][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation of the Work Area:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.

    • Place all required equipment, including the chemical container, measuring tools (e.g., glass pipettes, syringes), reaction vessels, and waste containers, inside the fume hood.

  • Handling the Chemical:

    • Don all required personal protective equipment (PPE) as detailed in the table above.

    • Carefully open the container of this compound inside the fume hood.

    • Accurately measure the required volume of the chemical using appropriate tools to minimize the risk of spills.

    • Transfer the chemical to the reaction vessel.

    • Conduct all experimental procedures within the confines of the chemical fume hood.

    • Maintain the fume hood sash at the lowest possible height that still allows for safe and comfortable work.

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental protection and regulatory compliance.

  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste streams.[6][7] This is because the disposal methods for these two types of waste are different and mixing them can lead to improper disposal and increased costs.[8][9]

    • Use a designated, clearly labeled, and leak-proof waste container for all this compound waste.

  • Decontamination of Glassware:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a chemical fume hood.

    • Collect the solvent rinsate as halogenated hazardous waste.

  • Waste Disposal:

    • Ensure the hazardous waste container is tightly sealed when not in use.

    • Store the waste container in a designated satellite accumulation area.

    • Follow your institution's specific hazardous waste disposal procedures for collection and final disposal.

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound A Preparation B Don PPE A->B Proceed C Handling in Fume Hood B->C Proceed D Experiment C->D Perform E Decontamination D->E Cleanup F Waste Segregation D->F Generate Waste E->F Collect Rinsate G Waste Disposal F->G Follow Protocol

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.